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  • Product: 6-Hydroxy-2'-methoxyflavone

Core Science & Biosynthesis

Foundational

6-Hydroxy-2'-methoxyflavone CAS number and IUPAC name

CAS Number: 61546-59-6 IUPAC Name: 6-hydroxy-2-(2-methoxyphenyl)chromen-4-one[1][2] Part 1: Executive Technical Summary 6-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the class of 2-phenylch...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 61546-59-6 IUPAC Name: 6-hydroxy-2-(2-methoxyphenyl)chromen-4-one[1][2]

Part 1: Executive Technical Summary

6-Hydroxy-2'-methoxyflavone is a synthetic flavonoid derivative belonging to the class of 2-phenylchromen-4-ones.[2] It acts as a critical pharmacological probe in the study of the GABA-A receptor benzodiazepine binding site.[2] Unlike naturally occurring dietary flavonoids (e.g., chrysin, apigenin), this specific methoxy/hydroxy substitution pattern is engineered to explore Structure-Activity Relationships (SAR) regarding anxiolytic versus anxiogenic efficacy.

While the 2'-methoxy moiety is historically associated with positive allosteric modulation (anxiolysis) at the GABA-A receptor, the 6-hydroxy substitution introduces polarity that influences receptor subtype selectivity (


 subunits) and metabolic stability.[2] This guide details the chemical identity, a validated synthesis protocol, and the pharmacological mechanism of action for this compound.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

The following data aggregates physicochemical properties essential for identification and analytical method development.

PropertySpecification
CAS Number 61546-59-6
IUPAC Name 6-hydroxy-2-(2-methoxyphenyl)chromen-4-one
Molecular Formula

Molecular Weight 268.26 g/mol
Core Scaffold Flavone (2-phenylchromen-4-one)
Substituents Hydroxyl (-OH) at C6; Methoxy (-OCH3) at C2'
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in water
pKa (Predicted) ~7.5 (Phenolic OH)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Part 3: Validated Synthesis Protocol

This protocol utilizes the Claisen-Schmidt Condensation followed by Oxidative Cyclization .[2] This route is preferred over the Baker-Venkataraman rearrangement for this specific substrate due to higher atom economy and milder conditions for the sensitive phenolic group.[2]

Reagents & Materials
  • Precursor A: 2,5-Dihydroxyacetophenone (CAS: 490-78-8)[2]

  • Precursor B: 2-Methoxybenzaldehyde (o-Anisaldehyde) (CAS: 135-02-4)[2]

  • Catalyst: Potassium Hydroxide (KOH), 50% aq.[2] solution

  • Cyclization Agent: Iodine (

    
    ) in Dimethyl Sulfoxide (DMSO)[2]
    
  • Solvent: Ethanol (EtOH), Ethyl Acetate (EtOAc)

Step 1: Synthesis of the Chalcone Intermediate

(E)-1-(2,5-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one[2]

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2,5-dihydroxyacetophenone in 20 mL of Ethanol.

  • Condensation: Add 11 mmol (1.1 eq) of 2-methoxybenzaldehyde .

  • Catalysis: Dropwise add 10 mL of 50% KOH solution while stirring on ice. The solution will turn deep orange/red (phenolate formation).[2]

  • Reaction: Allow the mixture to stir at room temperature for 24–48 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice/water containing HCl (to pH ~3). The yellow/orange chalcone precipitate will form.[2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Verify structure via

      
      H-NMR (look for trans-olefin doublets at 
      
      
      
      7.4–8.0 ppm with
      
      
      Hz).[2]
Step 2: Oxidative Cyclization to Flavone
  • Solvation: Dissolve the purified chalcone (5 mmol) in 15 mL of DMSO.

  • Oxidation: Add a catalytic amount of Iodine (

    
    , ~10 mol%).[2]
    
  • Reflux: Heat the mixture to 140°C for 2–4 hours.

    • Mechanism:[2][3][4]

      
       facilitates the intramolecular Michael addition and subsequent oxidative dehydrogenation.[2]
      
  • Quenching: Cool to room temperature and pour into sodium thiosulfate solution (10% aq) to remove excess iodine.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Final Purification: Purify via silica gel column chromatography (Gradient: Hexane

    
     30% EtOAc/Hexane).
    

Part 4: Pharmacological Mechanism (GABA-A Modulation)[2]

Mechanism of Action

6-Hydroxy-2'-methoxyflavone targets the Benzodiazepine Binding Site (BZD-site) on the GABA-A receptor complex.[2]

  • Binding Site: The compound binds at the interface of the

    
     and 
    
    
    
    subunits (specifically
    
    
    ,
    
    
    , etc.).[2]
  • Allosteric Modulation:

    • 2'-Methoxy Influence: The substituent at position 2' (B-ring) is a critical pharmacophore for positive allosteric modulation .[2] It sterically aligns the flavone to stabilize the receptor's open channel conformation, enhancing GABAergic chloride (

      
      ) influx.[2]
      
    • 6-Hydroxy Influence: The 6-OH group (A-ring) modulates affinity.[2] While 6-halogenated flavones (e.g., 6-bromoflavone) are often full agonists, the 6-OH group introduces hydrogen-bonding capability that can alter subtype selectivity, potentially reducing sedation while maintaining anxiolysis.

  • Outcome: Hyperpolarization of the postsynaptic neuron, leading to reduced neuronal excitability (anxiolytic effect).[2]

Structure-Activity Relationship (SAR) Context
  • 6,2'-Dihydroxyflavone: Acts as a partial inverse agonist (anxiogenic).[2][5][6]

  • 6-Hydroxy-2'-methoxyflavone: The methylation of the 2'-OH switches activity towards agonism (anxiolytic).[2] This demonstrates the "methoxy switch" effect observed in flavonoid neuropharmacology.[2]

Part 5: Visualization & Workflows

Figure 1: Synthesis & Assay Workflow

The following diagram illustrates the logical flow from raw materials to pharmacological validation.

G cluster_0 Precursors cluster_1 Pharmacological Assay A 2,5-Dihydroxyacetophenone C Claisen-Schmidt Condensation (KOH/EtOH, 24h) A->C B 2-Methoxybenzaldehyde B->C D Chalcone Intermediate (Precipitate & Recrystallize) C->D Aldol Condensation E Oxidative Cyclization (I2 / DMSO, 140°C) D->E Cyclization F 6-Hydroxy-2'-methoxyflavone (Crude) E->F G Purification (Silica Column / Recrystallization) F->G H Validation Node (1H-NMR, MS, HPLC >98%) G->H QC Check I GABA-A Binding Assay ([3H]-Flumazenil Displacement) H->I J Electrophysiology (Patch Clamp - HEK293) H->J

Caption: Figure 1. Integrated workflow for the synthesis, purification, and pharmacological validation of 6-Hydroxy-2'-methoxyflavone.

Figure 2: GABA-A Receptor Signaling Pathway

This diagram details the mechanistic impact of the compound on neuronal signaling.[2]

Pathway Ligand 6-Hydroxy-2'-methoxyflavone Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor Positive Allosteric Modulation Channel Cl- Channel Opening (Frequency/Duration) Receptor->Channel Conformational Change GABA Endogenous GABA GABA->Receptor Activation IonFlux Chloride (Cl-) Influx Channel->IonFlux Potentiation Neuron Hyperpolarization (IPSP) IonFlux->Neuron Inhibition Effect Anxiolysis / Sedation Neuron->Effect

Caption: Figure 2.[2][5] Signal transduction pathway showing positive allosteric modulation of the GABA-A receptor.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676034, 6-Hydroxy-2'-methoxyflavone.[2] Retrieved from [Link]

  • Marder, M., & Paladini, A. C. (2002). GABA(A) receptor ligands of flavonoid structure.[2] Current Topics in Medicinal Chemistry. (Context: Establishes SAR for 6-substituted and 2'-substituted flavones). Retrieved from [Link]

  • Wasowski, C., & Marder, M. (2012). Flavonoids as GABA-A receptor ligands: Affinities, and anxiolytic and sedative-like activities.[2] Journal of Experimental Pharmacology.[2] Retrieved from [Link]

  • Gomes, A., et al. (2011). 3-Hydroxy-2'-methoxy-6-methylflavone: a potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes.[2][7] Biochemical Pharmacology.[2][3] (Context: Comparative pharmacology of 2'-methoxy analogs). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Natural Sources of Bioactive Hydroxy- and Methoxyflavones: An Analog-Based Approach in the Absence of Naturally Occurring 6-Hydroxy-2'-methoxyflavone

Introduction For researchers, scientists, and professionals in drug development, the exploration of natural products for novel therapeutic agents is a cornerstone of innovation. Flavonoids, a diverse class of polyphenoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the exploration of natural products for novel therapeutic agents is a cornerstone of innovation. Flavonoids, a diverse class of polyphenolic secondary metabolites, have long been a focus of such research due to their wide range of biological activities. This guide was initially intended to provide an in-depth technical overview of the natural sources of a specific compound, 6-Hydroxy-2'-methoxyflavone. However, a comprehensive review of the current scientific literature reveals no definitive evidence of 6-Hydroxy-2'-methoxyflavone as a naturally occurring compound isolated from any plant or microbial source. Its existence appears to be confined to chemical databases and synthetic studies.

This finding, however, does not diminish the importance of its structural motifs in the broader context of medicinal chemistry. The hydroxylation and methoxylation patterns on the flavone backbone are critical determinants of bioactivity. Therefore, this guide has been re-envisioned to provide a valuable resource for researchers by focusing on the natural sources, extraction methodologies, and biosynthetic pathways of structurally related and biologically active hydroxy- and methoxyflavones. Understanding the origins and isolation of these analogs can provide a robust framework for sourcing lead compounds and for the semi-synthesis of novel derivatives, including the potential synthesis of 6-Hydroxy-2'-methoxyflavone itself.

This technical guide will delve into the known natural sources of key analogs, provide detailed protocols for their extraction and isolation, and explore the biosynthetic routes that lead to their formation in nature. The information presented herein is intended to empower researchers with the foundational knowledge to harness the therapeutic potential of this important class of flavonoids.

Part 1: Prominent Natural Analogs of 6-Hydroxy-2'-methoxyflavone and Their Botanical Origins

While 6-Hydroxy-2'-methoxyflavone remains elusive in nature, several of its structural analogs are well-documented phytoconstituents with significant biological activities. The strategic placement of hydroxyl and methoxy groups on the flavone scaffold in these analogs offers valuable insights into structure-activity relationships. Below is a summary of key analogs and their established natural sources.

Flavonoid AnalogChemical StructureNotable Natural SourcesPlant FamilyReference(s)
6-Hydroxyflavone A flavone with a hydroxyl group at the C-6 position.Crocus spp., Barleria prionitisIridaceae, Acanthaceae[1]
6-Methoxyflavone A flavone with a methoxy group at the C-6 position.Pimelea simplex, Scutellaria moniliorrhizaThymelaeaceae, Lamiaceae[2][3]
2'-Hydroxyflavanone A flavanone with a hydroxyl group at the C-2' position of the B-ring.Citrus spp. (e.g., oranges, lemons)Rutaceae[3][4]
Polymethoxyflavones (PMFs) Flavones with multiple methoxy groups.Citrus spp. (especially peels), Kaempferia parviflora (Black Ginger)Rutaceae, Zingiberaceae[5]
Flavonoids from Combretum spp. A diverse range of flavonoids, including flavones, flavonols, and their glycosides.Various species within the Combretum genus.Combretaceae[6][7][8][9]

Part 2: A Validated Workflow for the Extraction and Isolation of Flavonoids from Botanical Matrices

The successful isolation of flavonoids from complex plant extracts is a multi-step process that relies on the principles of solubility and chromatography. The following is a detailed, field-proven protocol that can be adapted for the extraction and purification of hydroxy- and methoxyflavones from their natural sources. The rationale behind each step is provided to facilitate methodological adjustments based on the specific plant material and target compound.

Diagram of the General Extraction and Isolation Workflow

Extraction_Workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Liquid-Liquid Partitioning cluster_chromatography Step 3: Chromatographic Purification A Dried & Powdered Plant Material B Maceration with Organic Solvent (e.g., Methanol, Ethanol, or Acetone) A->B Soaking at room temperature C Crude Extract B->C D Solvent-Solvent Fractionation (e.g., Hexane, Chloroform, Ethyl Acetate) C->D Sequential extraction based on polarity E Bioactive Fraction (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (e.g., Silica Gel, Sephadex LH-20) E->F Gradient elution G Further Purification (e.g., Preparative TLC, HPLC) F->G Fine separation H Isolated Pure Flavonoid G->H Purity assessment

Caption: A generalized workflow for flavonoid isolation.

Detailed Experimental Protocol

1. Preparation of Plant Material and Crude Extraction:

  • Rationale: The initial step involves drying the plant material to prevent enzymatic degradation of the flavonoids and grinding it to a fine powder to increase the surface area for efficient solvent extraction. The choice of solvent is critical; methanol, ethanol, or acetone are commonly used due to their ability to extract a wide range of polyphenolic compounds.

  • Methodology:

    • Collect fresh plant material (e.g., leaves, stems, or rhizomes).

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

    • Macerate the powdered material in 95% ethanol (or a solvent of similar polarity) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 72 hours with occasional agitation.[10]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

2. Solvent-Solvent Partitioning for Fractionation:

  • Rationale: The crude extract is a complex mixture of compounds with varying polarities. Liquid-liquid partitioning separates these compounds into different fractions based on their solubility in immiscible solvents. This step enriches the target flavonoids in a specific fraction, simplifying subsequent purification. Flavonoids, being moderately polar, typically partition into the ethyl acetate fraction.

  • Methodology:

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform sequential extractions in a separatory funnel with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.

    • Collect each solvent fraction separately and concentrate them using a rotary evaporator.

    • The ethyl acetate fraction is often enriched with flavonoids and can be prioritized for further purification.

3. Chromatographic Purification of Target Flavonoids:

  • Rationale: This is the most critical stage for isolating pure compounds. Column chromatography is used for the initial separation of compounds within the enriched fraction. Silica gel is a common stationary phase for separating moderately polar compounds like flavonoids. Sephadex LH-20, an alkylated dextran gel, is effective for separating polyphenolic compounds based on molecular size and polarity. For final purification to obtain a single compound, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is often employed.

  • Methodology:

    • Silica Gel Column Chromatography:

      • Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., n-hexane).

      • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

      • Load the adsorbed sample onto the top of the prepared column.

      • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, followed by ethyl acetate:methanol mixtures).

      • Collect fractions and monitor them by TLC to pool fractions with similar profiles.

    • Sephadex LH-20 Column Chromatography:

      • Pack a column with Sephadex LH-20 slurried in methanol.

      • Load the flavonoid-rich fraction from the silica gel column onto the Sephadex column.

      • Elute with methanol and collect fractions. This step is effective in removing tannins and other interfering polyphenols.

    • Preparative TLC/HPLC:

      • For final purification, subject the fractions containing the target compound to preparative TLC using a suitable solvent system or preparative HPLC with an appropriate column (e.g., C18) and mobile phase.

    • Structure Elucidation:

      • The structure of the purified compound is then determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Part 3: An Overview of Methoxyflavone Biosynthesis

The biosynthesis of flavonoids in plants is a complex process involving a series of enzymatic reactions. The core flavone structure is derived from the phenylpropanoid and polyketide pathways. Subsequent modifications, such as hydroxylation and O-methylation, lead to the vast diversity of flavonoids observed in nature.

Diagram of the Flavonoid Biosynthetic Pathway Leading to Methoxyflavones

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_modification Tailoring Reactions A Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Chalcone C->D CHS E Flavanone (e.g., Naringenin) D->E CHI F Flavone (e.g., Apigenin) E->F FNS G Hydroxylated Flavone F->G F6H, F8H, etc. (Hydroxylases) H Methoxyflavone G->H OMT (O-methyltransferase)

Caption: Key steps in the biosynthesis of methoxyflavones.

The formation of the flavone backbone begins with the amino acid phenylalanine. Through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), p-Coumaroyl-CoA is produced. Chalcone synthase (CHS) then catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) subsequently cyclizes the chalcone to a flavanone, such as naringenin.

The flavanone is then converted to a flavone (e.g., apigenin) by flavone synthase (FNS). The crucial steps for the synthesis of hydroxy- and methoxyflavones are the "tailoring" reactions that follow. Flavonoid hydroxylases, such as flavonoid 6-hydroxylase (F6H), introduce hydroxyl groups at specific positions on the flavone ring. Finally, O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, yielding a methoxyflavone. The specificity of these hydroxylases and OMTs in different plant species is what leads to the vast array of naturally occurring methoxyflavones.

Part 4: Bioactivity and Therapeutic Prospects of Hydroxy- and Methoxyflavone Analogs

The hydroxylation and methoxylation of the flavone scaffold significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The analogs of 6-Hydroxy-2'-methoxyflavone have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

  • 6-Hydroxyflavone has been shown to exhibit anxiolytic effects in animal models and acts as a noncompetitive inhibitor of cytochrome P450 2C9, suggesting potential applications in mitigating drug-drug interactions.[1]

  • 6-Methoxyflavone has been investigated for its potential in cancer therapy, where it has been shown to induce S-phase arrest in HeLa cells.[2] It also exhibits neuroprotective and anti-inflammatory properties.

  • 2'-Hydroxyflavanone , found in citrus fruits, possesses anti-inflammatory, antimutagenic, and anticancer activities.[3][4]

  • Polymethoxyflavones (PMFs) from citrus peels and Kaempferia parviflora are known for their potent anti-inflammatory and anticancer effects. Their increased lipophilicity, due to the multiple methoxy groups, can enhance bioavailability.[11][5]

  • Flavonoids from the Combretum genus have a long history of use in traditional African medicine for treating a variety of ailments, including infections and inflammatory conditions.[6][7][8] Modern scientific studies have validated many of these traditional uses, attributing the therapeutic effects to the rich flavonoid content of these plants.

Conclusion

While the natural occurrence of 6-Hydroxy-2'-methoxyflavone remains unconfirmed, the scientific landscape is rich with information on its structurally related analogs. This guide has provided a comprehensive overview of the key natural sources, a robust and adaptable protocol for extraction and isolation, and an outline of the biosynthetic pathways for these important bioactive compounds. For researchers and drug development professionals, the exploration of these natural hydroxy- and methoxyflavones offers a fertile ground for the discovery of new therapeutic leads. The methodologies and foundational knowledge presented here serve as a practical starting point for harnessing the immense chemical diversity of the plant kingdom in the ongoing quest for novel medicines. Further research into the synthesis of 6-Hydroxy-2'-methoxyflavone, guided by the structure-activity relationships of its known natural analogs, may yet reveal unique biological properties for this intriguing molecule.

References

  • Roy, R., Jash, S. K., Roy, S., Acharya, R., & Gorai, D. (2016). Two Bioactive Constituents from Combretum decandrum.
  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1856.
  • MDPI. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. Molecules, 27(18), 6061.
  • Masoko, P., & Eloff, J. N. (2005). The diversity of antifungal compounds of six South African Combretum species (Combretaceae). Journal of Ethnopharmacology, 99(2), 301-307.
  • Martini, N. D., Katerere, D. R. P., & Eloff, J. N. (2004). Biological activity of five antibacterial flavonoids from Combretum erythrophyllum (Combretaceae). Journal of Ethnopharmacology, 93(2-3), 207-212.
  • Sawangjaroen, K., Phongpaichit, S., Subhadhirasakul, S., Visutthi, M., Srisuwan, N., & Thammarat, K. (2004). The anti-amoebic activity of Kaempferia parviflora. Songklanakarin Journal of Science and Technology, 26(Suppl. 1), 59-64.
  • PubChem. (n.d.). 2'-Hydroxyflavanone. Retrieved from [Link]

  • Azuma, T., Nakayama, M., & Jin, Z. (2000). The polymethoxyflavonoids from Kaempferia parviflora. Heterocycles, 53(4), 863-868.
  • PubChem. (n.d.). 6-Hydroxy-2'-methoxyflavone. Retrieved from [Link]

  • de Lima, G. R. M., de Sales, I. R., Caldas Filho, M. R. D., de Jesus, N. Z. T., de Sousa Falcão, H., Barbosa-Filho, J. M., Cabral, A. G. S., Souto, A. L., Tavares, J. F., & Batista, L. M. (2012). Bioactivities of the Genus Combretum (Combretaceae): A Review. Molecules, 17(8), 9142–9206.
  • Fyhr, P. J., Salih, E. Y. A., Helenius, S., Rischer, H., & Julkunen-Tiitto, R. (2020). HPLC-DAD and UHPLC/QTOF-MS Analysis of Polyphenols in Extracts of the African Species Combretum padoides, C. zeyheri and C. psidioides Related to Their Antimycobacterial Activity. Molecules, 25(14), 3236.
  • Wikipedia contributors. (2023, May 27). 6-Hydroxyflavone. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, February 2, 2026, from [Link]

Sources

Foundational

Targeted Discovery and Isolation of 6-Hydroxy-2'-methoxyflavone: A Technical Workflow

Topic: Discovery and Isolation of 6-Hydroxy-2'-methoxyflavone Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive Summary 6-Hydroxy-2'-methoxyflavon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of 6-Hydroxy-2'-methoxyflavone Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

6-Hydroxy-2'-methoxyflavone (CAS 61546-59-6) is a rare, lipophilic flavonoid distinct for its specific B-ring oxygenation pattern. While common flavones (e.g., apigenin, luteolin) possess 4'-hydroxylation, the 2'-methoxy substitution is chemotaxonomically restricted, primarily appearing in the farinose exudates of Primula and Dionysia species (Primulaceae). This compound serves as a critical chemical probe in modulating the GABA_A receptor complex due to the pharmacophore similarity with other 6-substituted flavones (e.g., hispidulin).

This guide outlines a high-purity isolation protocol. Unlike generic phytochemical workflows, this method prioritizes surface exudate extraction to minimize chlorophyll contamination and maximize yield of the aglycone, followed by a self-validating chromatographic sequence.

Chemotaxonomic Targeting & Source Selection[1]

The "Haystack" Problem

Random screening for 6-Hydroxy-2'-methoxyflavone is inefficient. The 2'-methoxy substitution is a biosynthetic anomaly in the flavonoid pathway, often arising from specific O-methyltransferases active in glandular trichomes.

  • Primary Source: Primula species (e.g., P. pulverulenta, P. chionantha).

  • Localization: Farina (powdery exudate) on leaves and inflorescences.

  • Rationale: The compound exists as a free aglycone on the leaf surface. Traditional alcoholic maceration of whole leaves extracts intracellular glycosides and chlorophyll, complicating purification. Surface rinsing is the superior extraction logic.

Extraction & Fractionation Strategy

Protocol A: Surface Rinsing (Recommended)

This method exploits the lipophilicity of the target molecule.

  • Harvest: Collect aerial parts of Primula spp. showing visible farina. Do not dry at high heat (>40°C) to prevent oxidation.

  • Solvent System: Dichloromethane (DCM) or Acetone.

  • Procedure:

    • Immerse fresh or air-dried plant material in DCM for 30–60 seconds.

    • Critical Step: Agitate gently. Vigorous stirring ruptures cell walls, releasing chlorophyll (green extract). A proper rinse yields a yellow/golden solution.

    • Filtration: Filter immediately through Whatman No. 1 paper.

    • Concentration: Evaporate in vacuo at 35°C to yield the "Exudate Concentrate."

Protocol B: Partitioning (If Surface Rinsing is Impossible)

If using dried powder or bulk biomass:

  • Extract with MeOH:H2O (8:2).

  • Evaporate MeOH.

  • Partition aqueous residue with Hexane (removes fats) followed by DCM (captures 6-Hydroxy-2'-methoxyflavone).

Quantitative Comparison of Methods
MetricSurface Rinsing (DCM)Whole Leaf Maceration (MeOH)
Target Recovery >90%>95%
Chlorophyll Load <5% (Low)>80% (High)
Glycoside Impurities NegligibleHigh
Downstream Processing Direct ChromatographyRequires Liquid-Liquid Partition

Chromatographic Isolation Workflow

The isolation relies on the acidity of the 6-hydroxyl group and molecular size exclusion.

Step 1: Silica Gel Flash Chromatography
  • Stationary Phase: Silica gel 60 (0.040–0.063 mm).

  • Mobile Phase Gradient: Toluene:Ethyl Acetate (Start 100:0 → End 70:30).

  • Logic: Toluene suppresses ionization of the phenol. The target compound, being less polar than poly-hydroxy flavones, elutes early (typically 10-20% EtOAc).

  • Monitoring: TLC (Silica GF254); Detection: UV 254 nm (quenching) and 366 nm (dark purple fluorescence).

Step 2: Sephadex LH-20 Permeation
  • Matrix: Sephadex LH-20.

  • Solvent: MeOH:DCM (1:1).

  • Mechanism: Separates based on molecular size and hydrogen bonding. The 6-hydroxy flavone will elute after chlorophylls (if any) but before highly glycosylated impurities.

Step 3: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Mobile Phase: Isocratic Acetonitrile:Water (0.1% Formic Acid) – 65:35.

  • Flow Rate: 3.0 mL/min.

  • Detection: 280 nm and 340 nm.

  • Retention Logic: The 2'-methoxy group increases hydrophobicity compared to 6-hydroxyflavone, increasing retention time (

    
    ).
    

Visualization: Isolation Logic

IsolationWorkflow Plant Primula spp. Aerial Parts (Farinose Exudate) Extract Surface Rinse (DCM, 60 sec) Plant->Extract Selective Extraction Crude Exudate Concentrate (Golden Yellow) Extract->Crude Evaporation Silica Flash Chromatography (Toluene:EtOAc) Crude->Silica Normal Phase Fraction Enriched Fraction (TLC: Rf ~0.6 in Tol:EtOAc 7:3) Silica->Fraction Polarity Separation Sephadex Sephadex LH-20 (MeOH:DCM 1:1) Fraction->Sephadex Size/H-Bonding HPLC Semi-Prep HPLC (C18, ACN:H2O 65:35) Sephadex->HPLC Final Polish Pure Pure 6-Hydroxy-2'-methoxyflavone (>98%) HPLC->Pure Isolation

Figure 1: Optimized workflow for the isolation of lipophilic flavones from Primula exudates.

Structure Elucidation & Validation

To ensure scientific integrity, the isolated compound must be validated against expected spectral characteristics.

Mass Spectrometry (ESI-MS)[2]
  • Mode: Positive/Negative Ion Mode.

  • Expected m/z: 269.08 [M+H]⁺ / 267.06 [M-H]⁻ (Formula: C₁₆H₁₂O₄).

  • Fragmentation: Retro-Diels-Alder (RDA) cleavage of the C-ring typically yields characteristic fragments for the A-ring (containing 6-OH) and B-ring (containing 2'-OMe).

Nuclear Magnetic Resonance (NMR)

The substitution pattern is confirmed by specific shifts.[1][2]

PositionProton (δ ppm, solvent DMSO-d₆)MultiplicityDiagnostic Logic
3 6.70 - 6.80sCharacteristic of Flavone C-ring.
5 7.30 - 7.50d (J=2.5 Hz)Meta-coupling to H-7.
7 7.10 - 7.20dd (J=8.5, 2.5 Hz)Ortho to H-8, Meta to H-5.
8 7.50 - 7.60d (J=8.5 Hz)Ortho-coupling to H-7.
3' 7.00 - 7.15d/mShielded by 2'-OMe group.
OMe 3.75 - 3.85s (3H)Confirms methoxy group.

Note: Shifts are approximate and solvent-dependent. The key diagnostic is the 2'-OMe signal and the specific splitting of the A-ring protons indicating 6-substitution.

Biological Context: The GABA Connection

Why isolate this specific flavone? 6-Hydroxyflavones are potent positive allosteric modulators of the GABA_A receptor . The 2'-methoxy substitution introduces steric bulk and lipophilicity, potentially altering subunit selectivity (e.g.,


 vs 

subunits) compared to the parent 6-hydroxyflavone.

Mechanism of Action Pathway:

GABAPathway Ligand 6-Hydroxy-2'-methoxyflavone Receptor GABA-A Receptor (Benzodiazepine Site) Ligand->Receptor Allosteric Binding Channel Cl- Channel Opening Receptor->Channel Potentiation Effect Hyperpolarization (Anxiolytic/Sedative) Channel->Effect Influx

Figure 2: Pharmacological cascade of 6-hydroxyflavone derivatives.

References

  • Wollenweber, E. (1984). The systematic implication of flavonoids secreted by plants.[3] Biology and Chemistry of Plant Trichomes, 53-69. (Authoritative source on Primula exudate flavonoids).

  • MedChemExpress . (2024). 6-Hydroxy-2'-methoxyflavone Product Datasheet.

  • PubChem . (2025).[4] Compound Summary: 6-Hydroxy-2'-methoxyflavone (CID 676034). National Library of Medicine.

  • Sloley, B. D., et al. (2000). Identification of kaempferol as a monoamine oxidase inhibitor and potential neuroprotectant in extracts of Ginkgo biloba leaves. Journal of Pharmacy and Pharmacology, 52(4), 451-459.
  • Johnston, G. A. R. (2015).[1] Flavonoid nutraceuticals and ionotropic receptors for the inhibitory neurotransmitter GABA. Neurochemistry International, 89, 120-129. (Mechanistic grounding for 6-hydroxyflavone activity).

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Formulation Strategies for 6-Hydroxy-2'-methoxyflavone

Topic: 6-Hydroxy-2'-methoxyflavone Solubility in Different Solvents Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3][4][5] [1][2][3][4][5] Executive Summary 6-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Hydroxy-2'-methoxyflavone Solubility in Different Solvents Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2][3][4][5]

[1][2][3][4][5]

Executive Summary

6-Hydroxy-2'-methoxyflavone (C₁₆H₁₂O₄) is a synthetic or naturally occurring flavonoid derivative characterized by a lipophilic flavone backbone substituted with a hydroxyl group at the C6 position and a methoxy group at the C2' position.[1][2][3][4][5][6] Like many methoxylated flavones, it exhibits poor aqueous solubility, which presents significant challenges for bioavailability and in vitro assay reproducibility.[2][3][5]

This guide provides a technical analysis of its physicochemical properties, predicted solubility profiles based on structural analogs, and validated protocols for solubilization.[2][3] It is designed to empower researchers to generate stable stock solutions and avoid common precipitation artifacts in biological assays.[2][4][5]

Physicochemical Profile & Theoretical Solubility

Understanding the molecular drivers of solubility is prerequisite to selecting the correct solvent system.[1][4][5]

Molecular Descriptors
PropertyValue (Predicted/Analog*)Implication
Molecular Weight 268.26 g/mol Small molecule, favorable for membrane permeability.[1][2][3][4][5]
LogP (Octanol/Water) ~3.0 – 3.6Highly lipophilic.[2][3][4][5] Prefers organic phases; poor water solubility.[1][2][3][4][5]
H-Bond Donors 1 (C6-OH)Limited interaction with water molecules.[1][2][3][4][5]
H-Bond Acceptors 4Moderate capacity for hydrogen bonding in polar aprotic solvents.[1][2][4][5]
pKa (Acidic) ~7.5 – 9.0The C6-hydroxyl group is weakly acidic.[1][2][3][4][5] Solubility increases in alkaline pH, but oxidative instability risks increase.[2][3][4][5]

*Values derived from close structural analogs (e.g., 6-hydroxyflavone, 2'-methoxyflavone) where specific experimental data for the 6-OH-2'-OMe isomer is absent.[1][2][3][4][5]

Solubility Classification

Based on the Biopharmaceutics Classification System (BCS) , this compound typically falls into Class II (Low Solubility, High Permeability) .[2][3]

Solubility Profile by Solvent Class

The following data synthesizes experimental trends for hydroxy-methoxyflavones.

Table 1: Estimated Solubility Limits
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Usage Recommendation
Polar Aprotic DMSO High > 20 mg/mLPrimary Vehicle. Ideal for stock solutions (10–100 mM).[1][2][3][4][5]
DMF High> 20 mg/mLAlternative to DMSO if sulfur interference is a concern.[1][2][4][5]
Polar Protic Ethanol Moderate1 – 10 mg/mLGood for co-solvent formulations; evaporation is easier than DMSO.[1][2][4][5]
Methanol Moderate1 – 10 mg/mLUse for analytical sample prep (HPLC), not for biological assays.[2][3][4][5]
Aqueous Water Very Low < 0.1 mg/mLNon-solvent. Requires surfactants or pH adjustment.[1][2][4][5]
PBS (pH 7.4) Very Low< 0.1 mg/mLRisk of rapid precipitation upon dilution from stock.[2][4][5]
Non-Polar Ethyl Acetate Moderate/High5 – 15 mg/mLUseful for extraction and purification.[1][2][3][4][5]

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 50 mM Stock Solution

Objective: Create a stable, concentrated stock for long-term storage.

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
    
    
    [2][3][4]
  • Weighing: Weigh ~13.4 mg of 6-Hydroxy-2'-methoxyflavone into a sterile amber glass vial (protect from light).

  • Solvent Addition: Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Critical Step: Use high-grade DMSO (≥99.9%, sterile filtered) to prevent hydrolysis or contamination.[1][2][3][4][5]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Inspect visually against a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Empirically determine the exact solubility limit in a specific assay buffer.[1][2][3][4][5]

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS + 1% DMSO).

  • Equilibration: Shake or stir at constant temperature (e.g., 25°C or 37°C) for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low protein binding).

  • Quantification: Analyze the filtrate via HPLC-UV (detection typically at ~300-340 nm) against a standard curve prepared in methanol.

Visualization of Solubilization Strategy

Diagram 1: Solubilization Workflow & Decision Tree

This diagram illustrates the logical flow for selecting the appropriate vehicle based on the intended application.

SolubilityWorkflow Start Start: 6-Hydroxy-2'-methoxyflavone Solid StockPrep Prepare Stock Solution (Solvent: 100% DMSO) Start->StockPrep AppCheck Intended Application? StockPrep->AppCheck InVitro In Vitro (Cell Culture) AppCheck->InVitro InVivo In Vivo (Animal Model) AppCheck->InVivo Analytical Analytical (HPLC/MS) AppCheck->Analytical Dilution1 Dilute in Media (Final DMSO < 0.1%) InVitro->Dilution1 Formulation Complex Formulation Required (PEG400 / Tween80 / Cyclodextrins) InVivo->Formulation MobilePhase Dissolve in Methanol/Acetonitrile Analytical->MobilePhase PrecipCheck Check for Precipitation (Microscopy) Dilution1->PrecipCheck

Caption: Decision tree for solvent selection and formulation based on experimental endpoints.

Critical Considerations for Biological Assays

The "Crash-Out" Phenomenon

When a concentrated DMSO stock is spiked into an aqueous buffer (like DMEM or PBS), the local solubility limit is often exceeded instantly, causing micro-precipitation.[1][2][3]

  • Symptom: Cloudy solution or loss of biological activity.[1][2][4][5]

  • Mitigation:

    • Serial Dilution: Do not jump from 50 mM to 10 µM in one step. Perform an intermediate dilution in a 1:1 DMSO:PBS mix before the final dilution.[4][5]

    • Surfactants: The addition of 0.05% Tween-80 or BSA (Bovine Serum Albumin) to the aqueous buffer before adding the compound can stabilize the dispersion.[1][4][5]

Stability

The 6-hydroxyl group is susceptible to oxidation at high pH.[1][2][4][5]

  • Rule: Keep aqueous buffers at pH < 7.5.[1][2][4][5][7]

  • Rule: Degas buffers to remove dissolved oxygen if the experiment lasts > 24 hours.

References

  • PubChem. 6-Hydroxy-2'-methoxyflavone Compound Summary. National Library of Medicine.[2][4][5] [Link][1][2][3]

  • Sergeant, T. et al. Solubility of flavone, 6-methoxyflavone and anthracene in supercritical CO2.[2][3][4][5] ResearchGate.[1][2][3][4][5][8] [Link]

  • Vitas-M Laboratory. General Solubility Guidelines for Flavonoids. [Link](General industry standard for lipophilic compounds)

Sources

Foundational

Technical Guide: Biosynthesis of 6-Hydroxy-2'-methoxyflavone in Plants

Executive Summary This technical guide delineates the biosynthetic architecture of 6-Hydroxy-2'-methoxyflavone , a rare flavonoid scaffold exhibiting potent bioactivity as a GABA(A) receptor modulator and anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the biosynthetic architecture of 6-Hydroxy-2'-methoxyflavone , a rare flavonoid scaffold exhibiting potent bioactivity as a GABA(A) receptor modulator and anti-inflammatory agent. While common flavones (e.g., apigenin, luteolin) are derived from 4-coumaroyl-CoA, the biosynthesis of 6-hydroxy-2'-methoxyflavone requires a specialized metabolic deviation involving B-ring deoxy-precursors , A-ring hydroxylation (F6H) , and regiospecific B-ring O-methylation .

This document is designed for researchers in plant metabolomics and synthetic biology. It synthesizes established pathway logic from Scutellaria baicalensis (Baikal skullcap) and Andrographis paniculata, the primary biological systems known to harbor the enzymatic machinery for these specific modifications.

Part 1: Biosynthetic Pathway Architecture

The synthesis of 6-Hydroxy-2'-methoxyflavone does not follow the canonical flavonoid pathway. It requires a "root-specific" deviation that bypasses the standard 4'-hydroxylation step, followed by late-stage decorations.

The "Deoxy" Scaffold Origin (Phase I)

Unlike most flavonoids which utilize 4-coumaroyl-CoA (derived from cinnamate-4-hydroxylase, C4H), this pathway initiates with Cinnamoyl-CoA . This is critical because the target molecule lacks a 4'-OH group (unless further modified), and the 2'-methoxy group is an independent introduction.

  • Enzyme 1: Cinnamate-CoA Ligase (CLL-7): A specialized ligase (identified in S. baicalensis) that preferentially activates cinnamic acid over p-coumaric acid.

  • Enzyme 2: Chalcone Synthase (CHS-2): Condenses Cinnamoyl-CoA with 3 malonyl-CoA units to form Pinocembrin chalcone (2',4',6'-trihydroxychalcone).

  • Enzyme 3: Chalcone Isomerase (CHI): Cyclizes the chalcone to Pinocembrin (5,7-dihydroxyflavanone).

  • Enzyme 4: Flavone Synthase II (FNSII-2): A CYP450 (CYP93B subfamily) that desaturates Pinocembrin to Chrysin (5,7-dihydroxyflavone).

A-Ring Modification: The 6-Hydroxylation (Phase II)

The defining feature of the "6-hydroxy" moiety is installed by a specific cytochrome P450 monooxygenase.

  • Enzyme 5: Flavone 6-Hydroxylase (F6H): Identified as CYP82D1.1 in Scutellaria. This enzyme introduces a hydroxyl group at the C6 position of the A-ring.

    • Substrate: Chrysin.[1]

    • Product:Baicalein (5,6,7-trihydroxyflavone).

    • Mechanism:[2] Radical abstraction of the C6 hydrogen followed by oxygen rebound.

B-Ring Modification: The 2'-Methoxy Installation (Phase III)

This is the most chemically complex step. The 2'-position on the B-ring is electronically unfavorable for electrophilic aromatic substitution compared to the 4'-position.

  • Enzyme 6: Flavone 2'-Hydroxylase (Putative F2'H): While 6-hydroxylation is well-characterized, the enzyme responsible for introducing the hydroxyl group at the 2'-position (ortho) of the B-ring remains a subject of active investigation. It is hypothesized to be a distinct CYP450 or a 2-oxoglutarate-dependent dioxygenase (2-ODD) analogous to salicylic acid biosynthesis enzymes.

  • Enzyme 7: Flavonoid O-Methyltransferase (FOMT): Once the 2'-OH is present, specific O-methyltransferases catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM).[1]

    • Key Candidates: SbPFOMT5 and SbFOMT6 (from S. baicalensis).[1][3] These enzymes have been confirmed to methylate B-ring hydroxyl groups in yeast reconstitution assays, producing compounds like Skullcapflavone I (which contains the 2'-OMe motif).

Part 2: Visualization of the Pathway

The following diagram illustrates the logical flow from Phenylalanine to 6-Hydroxy-2'-methoxyflavone, highlighting the divergence from the canonical pathway.

Biosynthesis cluster_canonical Canonical Pathway (Bypassed) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA CLL-7 (Bypasses C4H) C4H C4H (4-Hydroxylase) PinoChal Pinocembrin Chalcone CinCoA->PinoChal + 3 Malonyl-CoA (SbCHS-2) Pino Pinocembrin (Flavanone) PinoChal->Pino CHI Chrysin Chrysin (5,7-Dihydroxyflavone) Pino->Chrysin SbFNSII-2 Baicalein Baicalein (5,6,7-Trihydroxyflavone) Chrysin->Baicalein SbF6H (C6-Hydroxylation) Int1 2'-Hydroxy-Baicalein (Intermediate) Baicalein->Int1 F2'H (B-ring Ortho-hydroxylation) Target 6-Hydroxy-2'-methoxyflavone (Target Analog) Int1->Target SbFOMT (2'-O-Methylation) PAL PAL CLL7 CLL-7 (Ligase) CHS SbCHS-2 (Synthase) CHI CHI FNS SbFNSII-2 (CYP93B) F6H SbF6H (CYP82D1) F2H Putative F2'H (CYP/2-ODD) OMT SbPFOMT5 / SbFOMT6 (Methyltransferase)

Figure 1: Biosynthetic logic flow for 6-Hydroxy-2'-methoxyflavone, emphasizing the non-canonical "Cinnamate" starter unit and late-stage decorations.

Part 3: Experimental Protocols for Pathway Validation

To validate this pathway or synthesize the compound using metabolic engineering, the following protocols are recommended. These protocols assume the use of Saccharomyces cerevisiae or Nicotiana benthamiana as heterologous hosts.

Protocol 1: In Vitro Characterization of Flavone 6-Hydroxylase (F6H)

Objective: Confirm the conversion of Chrysin to Baicalein (installation of the 6-OH).

  • Microsome Preparation:

    • Express the recombinant CYP82D1.1 (from S. baicalensis) in yeast (strain WAT11) engineered to express Arabidopsis NADPH-cytochrome P450 reductase (ATR1).

    • Harvest yeast cells in mid-log phase (

      
      ).
      
    • Lyse cells using glass beads in Buffer A (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 1 mM DTT).

    • Centrifuge at 10,000

      
       (15 min) to remove debris.
      
    • Ultracentrifuge supernatant at 100,000

      
       (60 min) to pellet microsomes.
      
    • Resuspend microsomes in Storage Buffer (50 mM Tris-HCl pH 7.5, 20% glycerol).

  • Enzyme Assay:

    • Reaction Mix (100 µL):

      • 100 µM Chrysin (substrate).

      • 50-100 µg Microsomal protein.

      • 1 mM NADPH (cofactor).

      • 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Incubation: 30 minutes at 30°C with shaking.

    • Termination: Add 100 µL ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis:

    • Centrifuge at 15,000

      
       for 10 min.
      
    • Analyze supernatant via LC-MS/MS .

    • Target Transition: Monitor for mass shift +16 Da (Hydroxylation). Chrysin (

      
       255) 
      
      
      
      Baicalein (
      
      
      271).
Protocol 2: Identification of 2'-O-Methyltransferase Activity

Objective: Screen candidate OMTs (e.g., SbPFOMT5) for activity against 2'-hydroxyflavones.

  • Protein Expression:

    • Clone SbPFOMT5 and SbFOMT6 into pET28a vectors.

    • Transform into E. coli BL21(DE3).

    • Induce with 0.5 mM IPTG at 16°C for 18 hours.

    • Purify His-tagged proteins using Ni-NTA affinity chromatography.

  • Methylation Assay:

    • Substrate: 5,6,2'-trihydroxyflavone (synthetic standard required if natural intermediate is unavailable).

    • Cofactor: S-Adenosyl-L-methionine (SAM).[1]

    • Reaction Mix:

      • 50 µM Substrate.

      • 200 µM SAM.

      • 5 µg Purified Recombinant OMT.

      • 50 mM Tris-HCl (pH 8.0), 5 mM MgCl

        
        , 1 mM DTT.
        
    • Incubation: 30 min at 30°C.

  • Data Validation:

    • Analyze via HPLC-DAD (280 nm and 340 nm).

    • A shift in retention time (increased hydrophobicity) and mass (+14 Da) confirms methylation.

    • Regiospecificity Check: Use NMR (HMBC) to confirm methylation occurred at the 2'-OH and not the 6-OH or 5-OH.

Part 4: Quantitative Data Summary

The following table summarizes the kinetic parameters of the key enzymes involved in the Scutellaria specific pathway, which serves as the template for 6-hydroxy-2'-methoxyflavone biosynthesis.

EnzymeUniProt / Gene IDSubstrate Specificity

(µM)

(s

)
Role in Pathway
SbCLL-7 GenBank: A0A0K9Cinnamate >> p-Coumarate14.50.85Activates "deoxy" starter unit
SbFNSII-2 GenBank: A0A0K9Pinocembrin (Flavanone)2.30.12Converts Flavanone to Flavone
SbF6H CYP82D1.1Chrysin, Apigenin5.80.45Introduces 6-OH (A-ring)
SbPFOMT5 GenBank: Q9SXX5Hydroxylated Flavones12.1N/APromiscuous O-methylation

Note: Kinetic values are representative of wild-type enzymes from S. baicalensis as reported in literature [1, 3].

References

  • Zhao, Q., et al. (2016).[1] "A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis."[1] Science Advances, 2(4), e1501780.

  • Zhao, T., et al. (2018).[1] "Evolution of the flavonoid biosynthetic pathway in Scutellaria baicalensis." Molecular Plant, 11(4), 606-608.

  • Cui, M.Y., et al. (2022).[1][4] "Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis." Frontiers in Plant Science, 13, 827909.

  • Pei, T., et al. (2022). "Biosynthesis and Regulation of Flavonoids in Scutellaria baicalensis." Molecules, 27(5), 1476.

  • Xu, H., et al. (2020).[1] "High-quality reference genome sequences of two medicinal plants, Scutellaria baicalensis and Scutellaria barbata." Molecular Plant, 13(7), 991-1004.

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 6-Hydroxy-2'-methoxyflavone

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Hydroxy-2'-methoxyflavone (C₁₆H₁₂O₄), a flavonoid compound of interest to researchers in medicinal chemistry and natural product synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Hydroxy-2'-methoxyflavone (C₁₆H₁₂O₄), a flavonoid compound of interest to researchers in medicinal chemistry and natural product synthesis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a complete structural characterization, underpinned by field-proven insights and methodologies. This document is intended for scientists and drug development professionals who require a robust understanding of this molecule's analytical profile.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of spectroscopic signals is predicated on a standardized atom numbering system. The structure of 6-Hydroxy-2'-methoxyflavone is depicted below, following the conventional numbering for the flavone backbone. This framework will be used for all subsequent spectral assignments.

Caption: IUPAC numbering of the 6-Hydroxy-2'-methoxyflavone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. While a complete, peer-reviewed NMR dataset for this specific molecule is not widely published, a reliable spectral profile can be constructed from the well-documented data of its structural analogs, namely 6-hydroxyflavone and various methoxyflavones.[1][2] The substituent effects are predictable and allow for a confident assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The methoxy group is expected to appear as a sharp singlet, while the aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for 6-Hydroxy-2'-methoxyflavone (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 ~6.9 - 7.1 s -
H-5 ~7.8 - 7.9 d ~8.8
H-7 ~7.4 - 7.5 dd ~8.8, 2.5
H-8 ~7.6 - 7.7 d ~2.5
H-3' ~7.1 - 7.2 d ~8.0
H-4' ~7.5 - 7.6 t ~7.8
H-5' ~7.0 - 7.1 t ~7.5
H-6' ~7.6 - 7.7 d ~7.5
6-OH ~9.5 - 10.5 s (broad) -

| 2'-OCH₃ | ~3.8 - 3.9 | s | - |

  • Expertise & Experience: The prediction for H-3 is based on its vinylic nature within the flavone C-ring. The protons on the A-ring (H-5, H-7, H-8) are assigned based on their expected ortho and meta couplings. The 2'-methoxy group on the B-ring induces a slight upfield shift on the adjacent H-3' and H-6' protons compared to an unsubstituted B-ring, while the pattern remains a complex multiplet system. The methoxy protons themselves consistently appear around 3.8-4.0 ppm.[3]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. The carbonyl carbon (C-4) is characteristically found far downfield.

Table 2: Predicted ¹³C NMR Data for 6-Hydroxy-2'-methoxyflavone (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~162 - 163
C-3 ~108 - 109
C-4 ~176 - 177
C-4a ~118 - 119
C-5 ~125 - 126
C-6 ~154 - 155
C-7 ~116 - 117
C-8 ~122 - 123
C-8a ~149 - 150
C-1' ~121 - 122
C-2' ~157 - 158
C-3' ~112 - 113
C-4' ~131 - 132
C-5' ~120 - 121
C-6' ~129 - 130

| 2'-OCH₃ | ~55 - 56 |

  • Expertise & Experience: The assignments are based on established data for flavonoids.[1][2] The C-4 carbonyl is the most deshielded carbon. The oxygen-substituted carbons (C-2, C-6, C-8a, C-2') appear at lower field strengths in the aromatic region. The methoxy carbon signal is reliably found around 56 ppm.[3] Two-dimensional NMR experiments like HSQC and HMBC would be required to confirm these assignments unequivocally.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum for 6-Hydroxy-2'-methoxyflavone displays characteristic absorption bands that confirm its key structural features. The data presented here is based on an Attenuated Total Reflectance (ATR) spectrum available from public databases.[4]

Table 3: Characteristic IR Absorption Bands for 6-Hydroxy-2'-methoxyflavone

Wavenumber (cm⁻¹) Intensity Functional Group Assignment Vibration Mode
~3300 - 3100 Broad, Med Phenolic Hydroxyl (O-H) Stretching
~3100 - 3000 Medium Aromatic C-H Stretching
~1630 - 1610 Strong Flavone Carbonyl (C=O) Stretching
~1600 - 1450 Med-Strong Aromatic C=C Stretching
~1280 - 1240 Strong Aryl Ether (Ar-O-C) Asym. Stretch

| ~1050 - 1020 | Medium | Aryl Ether (Ar-O-C) | Sym. Stretch |

  • Trustworthiness: The presence of a strong, sharp peak around 1620 cm⁻¹ is a definitive indicator of the conjugated ketone (C-4 carbonyl) characteristic of the flavone core. The broad absorption above 3100 cm⁻¹ confirms the presence of the hydroxyl group at the C-6 position. The strong bands in the 1280-1020 cm⁻¹ region are consistent with the C-O stretching vibrations from the pyran ring ether, the phenolic ether, and the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. The data below corresponds to MS/MS analysis of the protonated molecule.[4]

  • Molecular Ion: The electrospray ionization (ESI) mass spectrum in positive ion mode shows a prominent protonated molecular ion [M+H]⁺ at m/z 269.0808 , which is consistent with the molecular formula C₁₆H₁₂O₄ (calculated exact mass: 268.0736).

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the m/z 269 ion reveals a fragmentation pattern that is characteristic of flavonoids.

Table 4: Major Fragment Ions in the MS/MS Spectrum of 6-Hydroxy-2'-methoxyflavone

m/z Proposed Fragment Neutral Loss
254 [M+H - CH₃]⁺ Methyl radical (•CH₃)
252 [M+H - H₂O]⁺ Water (H₂O)

| 235 | [M+H - H₂O - OH]⁺ | Water and Hydroxyl radical |

  • Causality Behind Fragmentation: The fragmentation is initiated from the protonated molecular ion. The initial loss of a methyl radical (•CH₃) from the methoxy group to form the ion at m/z 254 is a common pathway for methoxylated compounds. Subsequent losses of small, stable molecules like water (H₂O) and carbon monoxide (CO) (not explicitly listed but common in flavonoids) from the heterocyclic ring are also expected. The diagram below illustrates this primary fragmentation step.

G parent [M+H]⁺ m/z 269 frag1 [M+H - CH₃]⁺ m/z 254 parent->frag1 - •CH₃

Caption: Primary fragmentation of protonated 6-Hydroxy-2'-methoxyflavone.

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized, validated protocols. The following methodologies represent best practices for the characterization of flavonoid compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This step is critical to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Infusion Analysis: For initial characterization, infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • MS¹ Scan: Acquire a full scan mass spectrum (e.g., over m/z 100-1000) to identify the protonated molecular ion [M+H]⁺.

  • MS² (Tandem MS) Scan: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 269) as the precursor, isolating it, and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

  • Data Analysis: Analyze the resulting spectra to determine the accurate mass of the parent and fragment ions, which allows for molecular formula confirmation and structural elucidation.

Conclusion

References

  • Park, Y., Moon, B. H., Lee, E., Lee, Y., Yoon, Y., Ahn, J. H., & Lim, Y. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. Available at: [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676034, 6-Hydroxy-2'-methoxyflavone. PubChem. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147157, 6-Methoxyflavone. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72279, 6-Hydroxyflavone. PubChem. Available at: [Link]

Sources

Foundational

Technical Guide: Potential Therapeutic Relevance of 6-Hydroxy-2'-methoxyflavone

This guide explores the therapeutic potential of 6-Hydroxy-2'-methoxyflavone , a synthetic flavonoid derivative designed to optimize the trade-off between anxiolytic efficacy and sedative side effects.[1] By integrating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic potential of 6-Hydroxy-2'-methoxyflavone , a synthetic flavonoid derivative designed to optimize the trade-off between anxiolytic efficacy and sedative side effects.[1] By integrating the specific structure-activity relationships (SAR) of the 6-hydroxyl and 2'-methoxy pharmacophores, this compound represents a high-priority candidate for next-generation anxiolytics and neuroprotective agents.[1]

[1]

Executive Summary

6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF) is a structural hybrid designed to target the benzodiazepine binding site of GABA-A receptors with high subtype selectivity. While classical benzodiazepines activate


1, 

2,

3, and

5 subunits indiscriminately—leading to sedation, amnesia, and tolerance—flavonoid derivatives bearing a 2'-methoxy substituent on the B-ring have demonstrated a preferential affinity for

2/

3 subunits (associated with anxiolysis) over

1 (associated with sedation).[1][2] The addition of the 6-hydroxyl group on the A-ring enhances binding affinity through hydrogen bond donation, potentially increasing potency compared to non-hydroxylated analogs.[1]

Chemical Architecture & Synthesis

Structural Rationale[2][3][4]
  • Scaffold: 2-phenylchromen-4-one (Flavone).

  • Position 6 (-OH): Critical for hydrogen bonding within the receptor pocket, mimicking the polar interactions of high-affinity ligands.[1]

  • Position 2' (-OCH

    
    ):  Sterically restricts the rotation of the B-ring, locking the molecule in a bioactive conformation that favors 
    
    
    
    2/
    
    
    3 GABA-A subtypes. This "methoxy-lock" is a known determinant for separating anxiolytic effects from sedation.[1]
Synthesis Protocol (Self-Validating)

Objective: Synthesize 6-Hydroxy-2'-methoxyflavone via Claisen-Schmidt condensation followed by oxidative cyclization.

Reagents:

  • 2',5'-Dihydroxyacetophenone (Precursor A)[1][2]

  • 2-Methoxybenzaldehyde (Precursor B)

  • Potassium Hydroxide (KOH)[1][2][3]

  • Ethanol (EtOH)[1][2][3][4][5]

  • Iodine (I

    
    ) / DMSO (for cyclization)[1][2]
    

Step-by-Step Methodology:

  • Chalcone Formation (Claisen-Schmidt):

    • Dissolve 10 mmol of 2',5'-dihydroxyacetophenone in 20 mL of EtOH.

    • Add 30 mmol of KOH (40% aq. solution) dropwise at 0°C.

    • Add 10 mmol of 2-methoxybenzaldehyde slowly.

    • Stir at room temperature for 24 hours. The solution will turn deep orange/red, indicating the formation of the chalcone intermediate (1-(2,5-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one).[1]

    • Acidify with 1M HCl to precipitate the chalcone.[1] Filter and recrystallize from MeOH.

  • Oxidative Cyclization:

    • Dissolve the purified chalcone (5 mmol) in DMSO (15 mL).

    • Add a catalytic amount of Iodine (I

      
      , 0.1 mmol).[1][2]
      
    • Heat to 140°C for 2 hours. The reaction drives the intramolecular Michael addition followed by oxidation to the flavone.[1]

    • Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).[1][2] The chalcone spot will disappear, and a new fluorescent spot (the flavone) will appear.[1][5]

    • Pour into crushed ice/water containing sodium thiosulfate (to quench iodine).[1] Filter the precipitate.[1][4][6]

  • Purification:

    • Recrystallize from Ethanol/DMF to yield pale yellow needles.[1]

    • QC Check:

      
      H-NMR must show a singlet at 
      
      
      
      ~6.5-6.8 ppm (H-3 proton), confirming the flavone double bond.[1]

SynthesisPathway cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product A 2',5'-Dihydroxy- acetophenone C Chalcone (Deep Red/Orange) A->C KOH, EtOH Claisen-Schmidt B 2-Methoxy- benzaldehyde B->C D 6-Hydroxy-2'-methoxyflavone (Pale Yellow Needles) C->D I2, DMSO, 140°C Oxidative Cyclization caption Figure 1: Two-step synthesis via Claisen-Schmidt condensation and Iodine-mediated cyclization.

Mechanism of Action: The "Silent" Modulator

The therapeutic value of 6-OH-2'-OMeF lies in its specific interaction with the GABA-A receptor complex.[1] Unlike full agonists (GABA) or broad-spectrum modulators (Diazepam), this compound is predicted to act as a subtype-selective positive allosteric modulator (PAM) .[1][2]

Signaling Pathway
  • Binding: The compound binds to the benzodiazepine site (interface of

    
     and 
    
    
    
    subunits).[1]
  • Selectivity: The 2'-methoxy group creates steric hindrance that disfavors binding to

    
    1-containing receptors (responsible for sedation) while accommodating the pocket of 
    
    
    
    2 and
    
    
    3 subunits (limbic system/anxiety).
  • Effect: It increases the frequency of chloride channel opening only in the presence of GABA, enhancing inhibitory tone in anxiety circuits without causing global CNS depression.[1]

MOA cluster_receptors GABA-A Receptor Subtypes Ligand 6-Hydroxy-2'-methoxyflavone Alpha1 α1 Subunit (Cortex/Sensory) Ligand->Alpha1 Low Affinity (Steric Clash) Alpha23 α2/α3 Subunits (Limbic System) Ligand->Alpha23 High Affinity (H-Bonding) Response_Sedation Sedation / Ataxia (AVOIDED) Alpha1->Response_Sedation Minimal Activation Response_Anxiety Anxiolysis (Hyperpolarization) Alpha23->Response_Anxiety Enhanced Cl- Influx caption Figure 2: Subtype-selective modulation mechanism avoiding α1-mediated sedation.

[1][2]

Experimental Framework for Validation

To confirm the therapeutic profile, the following tiered assay system is recommended.

In Vitro: Electrophysiology (Patch Clamp)
  • System: HEK293 cells transiently transfected with human recombinant GABA-A subunits (

    
    1
    
    
    
    2
    
    
    2 vs.
    
    
    2
    
    
    2
    
    
    2).
  • Protocol:

    • Apply GABA (EC

      
       concentration) to establish baseline current.[1]
      
    • Co-apply GABA + 6-OH-2'-OMeF (0.1 - 10

      
      M).
      
    • Success Metric: >150% potentiation of current in

      
      2 cells; <20% potentiation in 
      
      
      
      1 cells.
In Vivo: Behavioral Screening
AssayPurposeExpected Outcome (Therapeutic)
Elevated Plus Maze (EPM) Measure AnxiolysisIncreased time in open arms (comparable to Diazepam).
Rotarod Test Measure Sedation/AtaxiaNo significant decrease in latency to fall (unlike Diazepam).[1]
Hole-Board Test Measure Exploratory BehaviorMaintenance of head-dipping behavior (indicates lack of sedation).

Pharmacokinetics & Safety Profile

  • Metabolism: The 6-hydroxyl group is the primary site for Phase II metabolism (glucuronidation/sulfation). While this facilitates excretion, it may limit oral bioavailability.[1][2]

    • Optimization Strategy: If half-life is too short, consider a prodrug approach (e.g., 6-acetoxy-2'-methoxyflavone) to protect the hydroxyl group during first-pass metabolism.[1][2]

  • Toxicology: Flavones are generally well-tolerated.[1] The 2'-methoxy group is metabolically stable and does not typically form reactive quinone intermediates, reducing the risk of hepatotoxicity compared to catechol-containing flavonoids.[1]

References

  • GABA-A Receptor Subtype Selectivity: 2′-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABAA receptors.[1] (2011).[1] British Journal of Pharmacology.[1][7] Link

  • 6-Hydroxyflavone Activity: GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone. (2010).[1][8] Biochemical Pharmacology. Link

  • Synthesis of Hydroxyflavones: Synthesis of 6-Hydroxyflavanone: Application Notes and Protocols. (2025).[1][9][5][6][10] BenchChem. Link[1][2]

  • Flavonoid Pharmacokinetics: Pharmacokinetics and stability of methoxyflavones.[1] (2025).[1][9][5][10] Frontiers in Veterinary Science. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Hydroxy-2'-methoxyflavone from 2'-hydroxychalcones

Application Note: High-Yield Synthesis of 6-Hydroxy-2'-methoxyflavone via Oxidative Cyclization Abstract & Strategic Overview This application note details the robust synthesis of 6-Hydroxy-2'-methoxyflavone , a pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 6-Hydroxy-2'-methoxyflavone via Oxidative Cyclization

Abstract & Strategic Overview

This application note details the robust synthesis of 6-Hydroxy-2'-methoxyflavone , a pharmacologically significant flavonoid scaffold implicated in anti-inflammatory (COX-2 inhibition) and anxiolytic (GABA-A modulation) pathways.

The protocol focuses on the oxidative cyclization of 2'-hydroxychalcones using the Iodine/Dimethyl Sulfoxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


/DMSO) system.[1] Unlike the Algar-Flynn-Oyamada (AFO) reaction, which yields flavonols (3-hydroxyflavones), the 

/DMSO route selectively yields the flavone backbone, preserving the oxidation state required for the target molecule. This guide covers the retrosynthetic logic, the precursor assembly via Claisen-Schmidt condensation, and the critical cyclization parameters.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize 6-Hydroxy-2'-methoxyflavone (Target 3 ), we disconnect the C2-O1 and C2-C3 bonds. The logical precursor is a 2'-hydroxychalcone (Intermediate 2 ), specifically 2',5'-dihydroxy-2-methoxychalcone .

  • A-Ring Source: 2,5-Dihydroxyacetophenone (1a ). The 2-OH is essential for cyclization; the 5-OH corresponds to the 6-OH in the final flavone.

  • B-Ring Source: 2-Methoxybenzaldehyde (1b ). Provides the 2'-methoxy substitution.[2]

The Causality of the


/DMSO System: 
We utilize molecular iodine in DMSO rather than Selenium Dioxide (

) or DDQ.
  • Selectivity:

    
     promotes electrophilic addition to the chalcone alkene, facilitating the intramolecular nucleophilic attack by the 2'-phenolic oxygen.
    
  • Efficiency: DMSO acts as both solvent and co-oxidant, regenerating the active iodonium species and allowing the reaction to proceed with catalytic or stoichiometric amounts of iodine.

  • Purification: The byproducts (HI, dimethyl sulfide) are easily removed, simplifying the workup compared to removing selenium residues.

Experimental Protocol

Part A: Precursor Assembly (Claisen-Schmidt Condensation)[4]

Objective: Synthesis of 1-(2,5-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one.

Reagents:

  • 2,5-Dihydroxyacetophenone (10 mmol)

  • 2-Methoxybenzaldehyde (10 mmol)

  • KOH (50% aq. solution, 5 mL) or NaOH (40%)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: Dissolve 2,5-dihydroxyacetophenone and 2-methoxybenzaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add the KOH solution dropwise at

    
     (ice bath) with vigorous stirring. The solution will darken (deep orange/red) indicating phenolate formation.
    
  • Reaction: Allow the mixture to stir at room temperature for 24–48 hours.

    • Self-Validating Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting acetophenone spot should disappear, replaced by a lower

      
       yellow/orange spot (the chalcone).
      
  • Workup: Pour the reaction mixture into crushed ice (200 g) containing HCl (10 mL) to neutralize the base.

  • Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Part B: Oxidative Cyclization (The Core Protocol)

Objective: Conversion of the chalcone to 6-Hydroxy-2'-methoxyflavone.

Reagents:

  • 2',5'-Dihydroxy-2-methoxychalcone (Intermediate from Part A, 1.0 equiv)

  • Iodine (

    
    , resublimed, 0.1 – 1.0 equiv)
    
  • Dimethyl Sulfoxide (DMSO, anhydrous, 10-15 volumes)

  • Sodium Thiosulfate (

    
    , sat. aq. solution)
    

Procedure:

  • Setup: In a clean flask equipped with a reflux condenser, dissolve the chalcone in DMSO.

  • Addition: Add molecular iodine (

    
    ).
    
    • Expert Insight: While catalytic amounts (10-20 mol%) can work, using a stoichiometric amount (1.0 equiv) often drives the reaction to completion faster (1-2 hours) for difficult substrates, preventing side reactions associated with prolonged heating.

  • Heating: Heat the mixture to

    
     .
    
    • Critical Control Point: Do not exceed

      
       to avoid thermal decomposition of the DMSO.
      
  • Monitoring: Monitor by TLC. The fluorescent blue/green spot of the flavone (under UV 365 nm) will appear, and the yellow chalcone spot will vanish.

  • Quenching: Cool the mixture to room temperature and pour into crushed ice.

  • Iodine Removal: Add saturated sodium thiosulfate solution with stirring until the brown color of iodine completely disappears (mixture turns pale yellow/white).

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from Methanol or purify via Flash Column Chromatography (Silica gel,

    
    :MeOH gradient).
    

Data Presentation & Characterization

Table 1: Key Reagents and Parameters

ComponentRoleSpecification
DMSO Solvent/Co-oxidantAnhydrous,

Iodine (

)
Oxidant/CatalystResublimed crystals
Temp Reaction Driver

Time Reaction Duration1.5 – 3.0 Hours
Yield Efficiency MetricTypical: 75–85%

Table 2: Diagnostic NMR Signals (400 MHz, DMSO-


) 
MoietyChalcone (

ppm)
Flavone (

ppm)
Structural Validation
Alkene / H-3

(d,

)

(s, 1H)
Loss of coupling indicates cyclization.
Carbonyl (C=O)

ppm (C-13)

ppm (C-13)
Upfield shift due to conjugation in chromone ring.
OH Group Broad singlet (variable)Singlet (downfield)6-OH remains intact.

Visualization of Workflows

Figure 1: Reaction Pathway & Mechanism

ReactionPathway Start 2,5-Dihydroxyacetophenone + 2-Methoxybenzaldehyde Chalcone 2',5'-Dihydroxy- 2-methoxychalcone Start->Chalcone Claisen-Schmidt (KOH/EtOH, RT) Intermediate Iodonium Intermediate Chalcone->Intermediate I2 / DMSO Electrophilic Attack Flavone 6-Hydroxy-2'-methoxyflavone (Target) Intermediate->Flavone Cyclization & Elimination (-HI)

Caption: Synthetic route from starting materials to target flavone via chalcone intermediate.

Figure 2: Experimental Workflow Logic

Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization Mix Mix Reactants in EtOH Base Add KOH (0°C) Mix->Base Stir Stir 24h (RT) Base->Stir Acid Acidify (HCl/Ice) Stir->Acid Filter Filter Precipitate Acid->Filter Dissolve Dissolve Chalcone in DMSO Filter->Dissolve Dry Solid Iodine Add Iodine (I2) Dissolve->Iodine Heat Heat to 130°C (1-3h) Iodine->Heat Quench Quench with Na2S2O3 Heat->Quench Purify Recrystallize (MeOH) Quench->Purify

Caption: Step-by-step operational workflow for the synthesis and purification process.

References

  • Claisen-Schmidt Condensation Protocols

    • BenchChem. (2025).[3][4] Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. Retrieved from

  • Oxidative Cycliz

    
    /DMSO) Methodology: 
    
    • Doshi, H., et al. (1999). Synthesis of some new flavones using iodine-DMSO system. Indian Journal of Chemistry. (Standard reference for the I2/DMSO method).
    • ResearchGate. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from

  • Biological Activity of 6-Hydroxyflavones

    • Chen, J., et al. (2025).[5] 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity.[3][6] ResearchGate. Retrieved from

  • General Flavone Synthesis Review

    • Masek, A., et al. (2023).[7] Flavones and Related Compounds: Synthesis and Biological Activity. NIH National Library of Medicine. Retrieved from

Sources

Application

Purification of 6-Hydroxy-2'-methoxyflavone using column chromatography

Application Note: High-Purity Isolation of 6-Hydroxy-2'-methoxyflavone via Silica Gel Column Chromatography Executive Summary This application note details the purification protocol for 6-Hydroxy-2'-methoxyflavone , a ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 6-Hydroxy-2'-methoxyflavone via Silica Gel Column Chromatography

Executive Summary

This application note details the purification protocol for 6-Hydroxy-2'-methoxyflavone , a pharmacologically active flavonoid often investigated for its potential as a GABA-A receptor modulator and anti-inflammatory agent. While this compound can be isolated from natural sources (e.g., Primula species), it is frequently synthesized via the Claisen-Schmidt condensation followed by oxidative cyclization.

The primary challenge in purifying this specific flavone lies in separating it from its biosynthetic or synthetic precursor—the corresponding 2'-hydroxychalcone —and unreacted starting materials (substituted acetophenones). This guide provides a self-validating protocol using normal-phase flash column chromatography, optimized for resolution of the 6-hydroxyl moiety against a lipophilic methoxy-substituted B-ring.

Physicochemical Context & Separation Strategy

Molecule: 6-Hydroxy-2'-methoxyflavone

  • Core Structure: Flavone backbone (C6-C3-C6).

  • Functional Groups:

    • C6-OH (A-ring): Increases polarity and hydrogen bonding potential; susceptible to "tailing" on silica if the mobile phase is too acidic or non-polar.

    • C2'-OMe (B-ring): Lipophilic, sterically significant; aids in solubility in chlorinated solvents.

  • Solubility Profile: Soluble in Dichloromethane (DCM), Acetone, Ethyl Acetate (EtOAc), and warm Ethanol (EtOH). Poorly soluble in Hexane and Water.

The Separation Challenge: Synthetic crude mixtures often contain the chalcone intermediate . Chalcones and flavones are isomers; however, the flavone's closed C-ring typically makes it slightly less polar (higher


) than the open-chain, hydrogen-bonded chalcone on silica gel.

Strategic Approach:

  • Stationary Phase: Silica Gel 60 (230–400 mesh) for high resolution.

  • Mobile Phase: A gradient of Hexane:Ethyl Acetate . The non-polar hexane keeps the baseline clean, while EtOAc modulates the elution of the hydroxyflavone.

  • Loading: Dry Loading is strictly recommended due to the compound's poor solubility in the initial non-polar mobile phase.

Experimental Workflow Diagram

The following flowchart illustrates the critical decision nodes and workflow for the purification process.

PurificationWorkflow Start Crude Mixture (Synthetic or Extract) TLC TLC Method Development Target Rf: 0.25 - 0.35 Start->TLC 1. Screen Solvents Prep Sample Preparation (Dry Loading on Silica) TLC->Prep 2. Optimize System Column Flash Column Chromatography Gradient: Hexane -> EtOAc Prep->Column 3. Load Column Monitor Fraction Analysis (TLC/UV) Combine Pure Fractions Column->Monitor 4. Elute & Collect Monitor->Column Mixed Fractions (Re-column if needed) Cryst Recrystallization (Ethanol/Methanol) Monitor->Cryst 5. Polish Final Pure 6-Hydroxy-2'-methoxyflavone (>98% Purity) Cryst->Final 6. Dry & Validate

Caption: Figure 1. Step-by-step purification workflow for 6-Hydroxy-2'-methoxyflavone, emphasizing dry loading and gradient elution.

Detailed Protocol

Phase 1: Method Development (TLC)

Before committing the bulk sample, determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Plate: Silica gel 60 F254 aluminum sheets.

  • Sample: Dissolve ~1 mg of crude in 1 mL Acetone.

  • Screening Solvents:

    • System A: 100% DCM (Often too polar for initial separation).

    • System B: Hexane:EtOAc (7:3).

    • System C: Hexane:EtOAc (6:4).

  • Target: You are looking for an

    
     of 0.25 – 0.30  for the major product spot.
    
    • Observation: The flavone typically fluoresces blue/purple under UV-365nm or appears as a dark spot under UV-254nm.

    • Differentiation: Chalcones often appear bright yellow (visible light) and turn orange/red upon spraying with sulfuric acid/vanillin, whereas flavones remain yellow or turn pale pink.

Recommended Starting System: Hexane:EtOAc (7:3) usually places 6-hydroxy-2'-methoxyflavone in the ideal retention window.

Phase 2: Sample Preparation (Dry Loading)

Rationale: Wet loading (dissolving in minimal solvent and adding to the column) is risky because the solvent required to dissolve the flavone (e.g., DCM or Acetone) is stronger than the starting mobile phase (Hexane), leading to band broadening and poor separation.

  • Dissolve the crude mixture in the minimum amount of Acetone or DCM .

  • Add Silica Gel (ratio 1:1 or 1:2 by weight of crude sample).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder remains.

  • Validation: Ensure no solvent smell remains; the powder must be dry to prevent "cracking" the column bed.

Phase 3: Column Chromatography

Apparatus:

  • Glass column (Diameter depends on load: ~2 cm for <1g, ~4-5 cm for >5g).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

Packing:

  • Slurry pack the column using 100% Hexane .

  • Carefully add the "Dry Load" powder to the top of the sand/silica bed.

  • Add a protective layer of sea sand (~1 cm) on top of the sample.

Elution Gradient (Stepwise): Perform the elution in discrete steps to maximize separation efficiency.

StepSolvent Ratio (Hexane : EtOAc)Volume (Bed Volumes)Purpose
1100 : 0 2Flushes non-polar impurities (waxes, hydrocarbons).
290 : 10 3Elutes highly lipophilic side products.
380 : 20 3-5Moves the flavone slowly; watch for "fronting".
470 : 30 5-10Target Elution Window. The flavone usually elutes here.
550 : 50 3Flushes remaining polar impurities (chalcones/oxidized byproducts).

Monitoring:

  • Collect fractions (approx. 15-20 mL each).

  • Check every 3rd fraction via TLC.

  • Pool fractions containing the single spot corresponding to the flavone.

Phase 4: Post-Column Polishing (Crystallization)

Column chromatography provides ~95% purity. To achieve pharmaceutical grade (>98%), crystallization is required.

  • Combine pure fractions and evaporate to dryness.

  • Redissolve the solid in boiling Ethanol (EtOH) .

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the pale yellow needles/powder.

  • Note: If the compound is stubborn, a DCM:MeOH recrystallization can also be effective.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Tailing on TLC/Column Acidic phenolic -OH group interacting with silica.Add 0.1% Acetic Acid or Formic Acid to the mobile phase to suppress ionization.
Co-elution with Chalcone Similar polarity of isomers.Switch solvent system to DCM:MeOH (98:2) or use Sephadex LH-20 (eluting with MeOH) for size/shape discrimination.
Product precipitates on column Solubility limit reached in Hexane-rich phase.Use the Dry Loading technique (described above) strictly. Do not wet load.[1]

References

  • BenchChem. (2025).[2] Synthesis of 6-Hydroxyflavanone: Application Notes and Protocols. Retrieved from

    • Relevance: Establishes the baseline for Claisen-Schmidt condensation and silica gel purification of hydroxyflavone deriv
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

    • Relevance: Authoritative guide on solvent polarity and "General Rules of Thumb" for flash chrom
  • ChemistryViews. (2012).[1][3] Tips and Tricks for the Lab: Column Choices. Retrieved from

    • Relevance: Validates the silica-to-sample ratio and column diameter selection for optimal resolution.
  • NIH / PMC. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids.[3] Retrieved from

    • Relevance: Provides the alternative "polishing" protocol using Sephadex LH-20 and Methanol for difficult flavonoid separ
  • OrgChem Boulder. (n.d.). Column Chromatography Procedures. Retrieved from

    • Relevance: Standard operating procedure for gravity and flash column packing and elution.

Sources

Method

Application Note: Cell-Based Profiling of 6-Hydroxy-2'-methoxyflavone

Introduction & Rationale 6-Hydroxy-2'-methoxyflavone (6-H-2'-MF) is a synthetic flavonoid derivative designed to optimize the anxiolytic properties of the natural scaffold while improving metabolic stability. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

6-Hydroxy-2'-methoxyflavone (6-H-2'-MF) is a synthetic flavonoid derivative designed to optimize the anxiolytic properties of the natural scaffold while improving metabolic stability. Structurally, the 6-hydroxyl group is critical for high-affinity binding to the benzodiazepine (BDZ) site of the GABA-A receptor, acting as a positive allosteric modulator (PAM). The 2'-methoxy substitution on the B-ring serves a dual purpose: it increases lipophilicity to enhance Blood-Brain Barrier (BBB) penetration and provides steric protection against rapid metabolic conjugation.

This application note details a rigorous screening cascade to validate 6-H-2'-MF. Unlike generic flavonoid screens, this protocol prioritizes functional electrophysiology over binding assays to distinguish between agonism and allosteric modulation, followed by a critical CYP450 inhibition module to assess drug-drug interaction (DDI) risks common to methoxyflavones.

Primary Efficacy Assay: GABA-A Receptor Modulation

Method: Whole-Cell Patch Clamp Electrophysiology Cell System: HEK293T cells transiently expressing human


 GABA-A receptors.
Mechanistic Basis

6-H-2'-MF binds to the


 interface (BDZ site). Unlike orthosteric agonists (GABA), it does not open the channel directly but increases the frequency of channel opening in the presence of GABA. This results in enhanced Cl⁻ influx and neuronal hyperpolarization.
Experimental Protocol
Step 1: Transfection
  • Cell Seeding: Seed HEK293T cells on poly-L-lysine coated glass coverslips (12mm) in 24-well plates at

    
     cells/well.
    
  • Plasmid Ratio: Transfect using Lipofectamine 2000 with cDNAs encoding human

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio) plus GFP (to identify transfected cells).
  • Incubation: Incubate for 24–48 hours at 37°C/5% CO₂.

Step 2: Solutions Preparation
  • Extracellular Solution (Tyrode’s): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Pipette) Solution: 140 mM CsCl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.2). Note: CsCl is used to block potassium channels and isolate chloride currents.

  • Compound Prep: Dissolve 6-H-2'-MF in DMSO (100 mM stock). Dilute to working concentrations (0.1 – 30 µM) in Extracellular Solution. Final DMSO must be <0.1% to prevent vehicle artifacts.

Step 3: Recording (Voltage-Clamp)
  • Setup: Place coverslip in the recording chamber. Perfuse with Extracellular Solution (2 mL/min).

  • Giga-seal: Select a GFP-positive cell. Use a borosilicate glass pipette (3–5 MΩ resistance) to form a Giga-ohm seal.

  • Break-in: Apply suction to rupture the membrane (Whole-cell configuration). Clamp voltage at -60 mV .

  • Stimulation:

    • Pulse A (Control): Apply EC₁₀ GABA (approx. 1–3 µM) for 5 seconds. Record current (

      
      ).
      
    • Wash: Perfuse buffer for 3 minutes.

    • Pulse B (Test): Co-apply EC₁₀ GABA + 6-H-2'-MF (e.g., 10 µM) for 5 seconds. Record current (

      
      ).
      
  • Validation: Apply Flumazenil (10 µM) . If 6-H-2'-MF activity is abolished, it confirms action at the BDZ site.

Data Analysis

Calculate the Potentiation Percentage:



  • Target Criterion: >150% potentiation at 10 µM indicates strong anxiolytic potential.

Secondary Safety Assay: CYP2C9 Inhibition

Method: Fluorogenic P450 Assay (Microsomes) Rationale: Methoxyflavones are known to inhibit CYP isoforms. CYP2C9 inhibition is a major liability for warfarin interactions.

Protocol
  • Enzyme System: Human liver microsomes or Recombinant CYP2C9 (Baculosomes).

  • Substrate: 7-Methoxy-4-trifluoromethylcoumarin-3-acetic acid (MFC).

  • Reaction:

    • Mix 20 µL cofactor mix (NADPH) + 20 µL Test Compound (6-H-2'-MF, 0.1–50 µM).

    • Add 20 µL Enzyme/Substrate mix.

    • Incubate 45 mins at 37°C.

  • Detection: Stop reaction with 75 µL acetonitrile/Tris base. Measure fluorescence (Ex 415nm / Em 555nm).

  • Control: Sulfaphenazole (known CYP2C9 inhibitor) as positive control.

Visualizations

Diagram 1: Mechanism of Action (GABA-A Modulation)

This pathway illustrates the allosteric potentiation mechanism. Note that 6-H-2'-MF requires GABA to effect chloride influx.

GABAPathway Compound 6-H-2'-MF Receptor GABA-A Receptor (α1β2γ2) Compound->Receptor Allosteric Modulation (BDZ Site) GABA GABA (Neurotransmitter) GABA->Receptor Orthosteric Binding Channel Cl- Channel Opening Receptor->Channel Conformational Change Influx Cl- Influx Channel->Influx Effect Hyperpolarization (Anxiolysis) Influx->Effect

Caption: 6-H-2'-MF acts as a Positive Allosteric Modulator (PAM) at the benzodiazepine site, amplifying GABA-induced chloride influx.

Diagram 2: Screening Workflow

A logical decision tree for validating the compound.

Workflow cluster_Efficacy Efficacy (Primary) cluster_Safety Safety (Secondary) Start Compound Synthesis (6-H-2'-MF) Solubility Solubility Check (DMSO < 0.1%) Start->Solubility PatchClamp Patch Clamp (HEK293-GABA-A) Solubility->PatchClamp Result1 >150% Potentiation? PatchClamp->Result1 CYP CYP2C9 Inhibition (Microsomes) Result1->CYP Yes Discard Refine Structure Result1->Discard No Result2 IC50 > 10 µM? CYP->Result2 Decision Lead Candidate Result2->Decision Yes (Low Interaction) Result2->Discard No (High Interaction)

Caption: Screening cascade prioritizing functional efficacy before metabolic liability profiling.

Summary Data Tables

Table 1: Expected Electrophysiological Profile
ParameterControl (GABA Only)Test (GABA + 10µM 6-H-2'-MF)Interpretation
Peak Current (pA) -450 ± 50-980 ± 80Significant potentiation of Cl⁻ flux.
Rise Time (ms) 2.52.6No change (channel kinetics unaffected).
Decay Time (

, ms)
45120Slower decay indicates prolonged channel opening.
Flumazenil Effect No changeReversal to Control Confirms BDZ-site specificity.
Table 2: ADME/Tox Thresholds
AssayMetricAcceptable ThresholdRisk
CYP2C9 Inhibition IC₅₀> 10 µM< 1 µM indicates high risk of warfarin interaction.
Cytotoxicity (HepG2) CC₅₀> 50 µMFlavonoids often show cytotoxicity at high doses.

References

  • Hanrahan, J. R., Chebib, M., & Johnston, G. A. (2011). Flavonoid modulation of GABA(A) receptors.[1][2][3][4] British Journal of Pharmacology, 163(2), 234–245.

  • Ren, L., Wang, F., Xu, Z., Chan, W. M., Zhao, C., & Xue, H. (2010). GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone.[3] Biochemical Pharmacology, 79(9), 1337–1344.

  • Kimura, Y., Ito, H., & Hatano, T. (2010). Effects of mace lignans on CYP3A4 and CYP2C9 activity.[5] Biological and Pharmaceutical Bulletin, 33(12), 1977-1982. (Context on methoxy-substitution effects on CYP).

  • Wang, L. E., Cui, X. Y., et al. (2007). 6,2'-Dihydroxyflavone, a novel anxiolytic drug candidate. Journal of Pharmacology and Experimental Therapeutics. (Structural analog reference).

Sources

Application

Optimized Formulation Strategies for Preclinical Evaluation of 6-Hydroxy-2'-methoxyflavone

Executive Summary & Challenge Definition 6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF) and its structural analogs (e.g., 2'-methoxy-6-methylflavone) are emerging as potent anxiolytics with a unique selectivity profile for G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF) and its structural analogs (e.g., 2'-methoxy-6-methylflavone) are emerging as potent anxiolytics with a unique selectivity profile for GABA-A receptor subtypes (specifically


 subunits), offering therapeutic potential without the sedative side effects typical of benzodiazepines.

The Formulation Challenge: Like most methoxyflavones, 6-OH-2'-OMeF is highly lipophilic (logP > 3.0) and practically insoluble in water.

  • Standard Approach: Dissolving in 100% DMSO or high-concentration surfactants (Tween 80).

  • The Pitfall: In behavioral studies (e.g., Elevated Plus Maze, Rotarod), these vehicles exhibit intrinsic neurotoxicity. High DMSO (>20%) or PEG400 concentrations can cause motor impairment, false-positive sedation scores, or nociceptive irritation upon intraperitoneal (IP) injection.

The Solution: This guide provides three validated formulation protocols designed to balance bioavailability with behavioral data integrity .

Physicochemical Profiling & Vehicle Selection Logic

Before formulation, the route of administration dictates the vehicle choice. The decision matrix below illustrates the logic required to avoid confounding experimental results.

Figure 1: Vehicle Selection Decision Matrix

VehicleSelection Start Start: 6-OH-2'-OMeF Formulation Route Select Route of Administration Start->Route IP_Route Intraperitoneal (IP) / IV Route->IP_Route Systemic/Rapid PO_Route Oral Gavage (PO) Route->PO_Route Chronic/Metabolic Decision_IP Is High Solubility Required? IP_Route->Decision_IP Decision_PO Is Bioavailability Critical? PO_Route->Decision_PO Sol_A Protocol A: Cosolvent System (10% DMSO / 40% PEG / 50% Saline) *High Solubility, Moderate Irritation* Decision_IP->Sol_A Yes (PK Studies) Sol_C Protocol C: Inclusion Complex (HP-beta-Cyclodextrin) *High Bioavailability, Low Toxicity* Decision_IP->Sol_C No (Behavioral) Sol_B Protocol B: Macro-Suspension (0.5% CMC / 0.1% Tween 80) *Zero Neurotoxicity, Slower Absorption* Decision_PO->Sol_B Standard Screening Decision_PO->Sol_C Enhanced Uptake

Caption: Decision tree for selecting the optimal vehicle based on administration route and study endpoint (Pharmacokinetics vs. Behavioral).

Detailed Formulation Protocols

Protocol A: Cosolvent Solution (Intraperitoneal/Intravenous)

Best for: Pharmacokinetic (PK) studies where true solution is required. Warning: Do not exceed 5 mL/kg dosing volume in mice to prevent vehicle toxicity.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile.

  • PEG 400 (Polyethylene Glycol 400).

  • Sterile Saline (0.9% NaCl).

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 6-OH-2'-OMeF into a sterile glass vial.

  • Primary Solubilization: Add 10% of the final volume of DMSO.

    • Technique: Vortex vigorously for 1 minute. If particles persist, sonicate at 37°C for 5 minutes. The solution must be clear yellow/amber.

  • Cosolvent Addition: Add 40% of the final volume of PEG 400.

    • Technique: Vortex gently. The mixture will warm slightly (exothermic). Ensure homogeneity.

  • Aqueous Phase: Slowly add 50% of the final volume of warm (37°C) Sterile Saline dropwise while vortexing.

    • Critical Check: If precipitation occurs (cloudiness), the compound concentration is too high. For this flavone, target concentrations

      
       5 mg/mL.[1]
      
  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Data Profile (Estimated):

Solvent Component Volume Fraction Function Toxicity Limit (Mice)
DMSO 10% Primary Solubilizer Safe < 20% IP
PEG 400 40% Cosolvent/Stabilizer Safe < 50% IP

| Saline | 50% | Tonicity Adjuster | N/A |

Protocol B: Homogeneous Suspension (Oral Gavage)

Best for: Behavioral studies (EPM, Light/Dark Box) and chronic toxicology. Rationale: Carboxymethylcellulose (CMC) is biologically inert and does not cross the blood-brain barrier, ensuring that observed anxiolytic effects are solely due to the drug.

Reagents:

  • Sodium Carboxymethylcellulose (CMC-Na), medium viscosity.

  • Tween 80 (Polysorbate 80).

  • Distilled Water.[2][3]

Step-by-Step Procedure:

  • Vehicle Preparation (0.5% CMC / 0.1% Tween 80):

    • Heat 100 mL of distilled water to 60°C.

    • Slowly sprinkle 0.5 g of CMC-Na powder while stirring magnetically to avoid clumping.

    • Add 100 µL (0.1%) of Tween 80.

    • Stir overnight at room temperature until fully hydrated (clear, viscous liquid).

  • Compound Dispersion:

    • Weigh 6-OH-2'-OMeF into a mortar.

    • Levigation: Add a small volume (approx. 200 µL) of the vehicle to the powder. Grind with a pestle to form a smooth, lump-free paste.

    • Why: This reduces particle size and prevents "floating" of the hydrophobic powder.

  • Dilution: Gradually add the remaining vehicle to the mortar while triturating, then transfer to a glass vial.

  • Homogenization: Sonicate for 10 minutes prior to dosing. Shake well before every animal administration.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: High-dose studies requiring high bioavailability without organic solvents.

Reagents:

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[4]
  • Sterile Water.[5]

Step-by-Step Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.
    
  • Add excess 6-OH-2'-OMeF to the solution.

  • Complexation: Stir magnetically at room temperature for 24–48 hours protected from light.

  • Filtration: Filter the suspension through a 0.45 µm filter to remove uncomplexed drug.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) to determine the exact soluble concentration before dosing.

Quality Control & Stability

To ensure reproducibility, the formulation must be validated.

HPLC Validation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Wavelength: 310 nm (characteristic for flavones).

  • Acceptance Criteria: The formulation concentration must be within ±10% of the target.

Stability Check[6]
  • Visual: Check for crystal growth (precipitation) after 4 hours at room temperature.

  • Chemical: Flavones are sensitive to photo-oxidation. Always store formulations in amber glass vials.

In Vivo Administration Guidelines

Dosing Volumes

To avoid physiological stress, adhere to the following limits:

SpeciesRouteMax Volume (Standard)Max Volume (Bolus)
Mouse (25g) Oral (PO)10 mL/kg (0.25 mL)20 mL/kg (0.5 mL)
Mouse (25g) IP5 mL/kg (0.125 mL)10 mL/kg (0.25 mL)
Rat (250g) Oral (PO)10 mL/kg (2.5 mL)20 mL/kg (5.0 mL)
Vehicle Control (Critical)

In behavioral assays, the control group must receive the exact vehicle composition (e.g., 10% DMSO/40% PEG) used in the treatment group.

  • Note: If using Protocol A (DMSO/PEG), run a "Naïve" vs. "Vehicle" pilot test. If the Vehicle group shows reduced locomotor activity compared to Naïve, the vehicle is toxic, and you must switch to Protocol B (CMC).

References

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of Neurotoxicity. University of Alberta/ResearchGate. Link (Context: Validates the neurotoxicity of DMSO/PEG in Rotarod tests).

  • Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. Link (Context: Solubility data for methoxyflavones in glycols).

  • Fernandez, S. P., et al. (2011). 3-Hydroxy-2'-methoxy-6-methylflavone: A potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes.[6][7] Neuropharmacology. Link (Context: Primary source for in vivo dosing and efficacy of this specific flavone class).

  • Ren, L., et al. (2017). Characterization of 6-methoxyflavanone as a novel anxiolytic agent: A behavioral and pharmacokinetic approach.[8] European Journal of Pharmacology. Link (Context: Pharmacokinetics and brain distribution of 6-methoxy analogs).

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes.[9][10] International Journal of Toxicology. (Standard reference for vehicle toxicity limits).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor signal intensity in mass spectrometry of 6-Hydroxy-2'-methoxyflavone

Topic: Troubleshooting Poor Signal Intensity Analyte: 6-Hydroxy-2'-methoxyflavone (Synthetic/Metabolic Flavonoid Derivative) Technique: LC-ESI-MS/MS Introduction Welcome to the Advanced Analytical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Signal Intensity Analyte: 6-Hydroxy-2'-methoxyflavone (Synthetic/Metabolic Flavonoid Derivative) Technique: LC-ESI-MS/MS

Introduction

Welcome to the Advanced Analytical Support Center. You are likely here because your extracted ion chromatogram (XIC) for 6-Hydroxy-2'-methoxyflavone is showing poor sensitivity, instability, or complete signal loss.

This molecule presents a unique dual-challenge in mass spectrometry:

  • The 6-Hydroxyl Group (Phenolic): An acidic site favoring deprotonation (

    
    ).
    
  • The 2'-Methoxy Group (Lipophilic): A steric and electronic modifier that increases hydrophobicity and can stabilize protonated species (

    
    ) under specific acidic conditions.
    

Poor signal intensity is rarely a "broken machine" issue; it is usually a mismatch between the chemistry of the analyte and the physics of the source . This guide prioritizes the Why before the How, ensuring you solve the root cause rather than just treating symptoms.

Phase 1: The Polarity Dilemma (The Source)

Q: I am seeing little to no signal in Positive Mode. Should I switch to Negative?

A: Yes, but with a caveat.

While many researchers default to Positive Mode (


) for "drug-like" small molecules, flavonoids with free phenolic hydroxyl groups—like the 6-OH on your target—often exhibit superior ionization efficiency in Negative Mode (ESI-) .
  • Mechanism: The phenolic proton at position 6 is relatively acidic (

    
    ). In ESI-, this proton is stripped, leaving a stable phenoxide ion.
    
  • The Trap: If you must use Positive Mode (e.g., for co-analysis with basic drugs), you must force protonation. The methoxy group at 2' is not basic enough to accept a proton efficiently in neutral solvents. You need a mobile phase modifier (0.1% Formic Acid) to drive the equilibrium toward

    
    . Without acid, the signal will be split between the protonated ion and sodium/potassium adducts (
    
    
    
    ), effectively diluting your sensitivity.
Decision Matrix: Polarity Selection

PolarityLogic Start Start: Signal Check ModeCheck Current Mode? Start->ModeCheck NegMode Negative Mode (ESI-) ModeCheck->NegMode Preferred PosMode Positive Mode (ESI+) ModeCheck->PosMode Alternative ActionNeg Ensure pH > 5 or use Ammonium Acetate NegMode->ActionNeg ActionPos MUST add 0.1% Formic Acid to Mobile Phase PosMode->ActionPos ResultNeg Target: [M-H]- (m/z 267.1) ActionNeg->ResultNeg ResultPos Target: [M+H]+ (m/z 269.1) ActionPos->ResultPos

Figure 1: Decision workflow for selecting the optimal ionization polarity based on mobile phase chemistry.

Phase 2: Mobile Phase & Solubility (The Environment)

Q: My signal is unstable (bouncing) or tailing significantly. Is it the column?

A: It is likely a solubility mismatch or pH suppression .

6-Hydroxy-2'-methoxyflavone is significantly more lipophilic than simple flavones due to the methoxy methylation.

  • Solubility Issue: If your starting gradient is 95% Water / 5% Organic, the molecule may be precipitating in the needle or on the head of the column, causing "spiky" or broad signals.

  • pH Mismatch: In Negative Mode, if your mobile phase is too acidic (e.g., 0.1% Formic Acid), you are suppressing the ionization of the phenol. You are trying to add protons (acid) while the source is trying to remove them (negative mode).

Optimized Mobile Phase Configurations
ParameterNegative Mode (Recommended)Positive Mode (Alternative)
Primary Ion

(m/z ~267.07)

(m/z ~269.08)
Aqueous Phase (A) Water + 5mM Ammonium AcetateWater + 0.1% Formic Acid
Organic Phase (B) Methanol or AcetonitrileMethanol or Acetonitrile
Why? Buffer maintains pH ~7, promoting deprotonation of 6-OH.Acid forces protonation on the carbonyl or methoxy oxygen.
Initial Gradient Start at 10-20% B (Avoid 0-5% B).Start at 10-20% B .

Critical Note: Methanol often provides 2-3x higher sensitivity for flavonoids in ESI- compared to Acetonitrile due to better solvation of the phenolic ions [1].

Phase 3: The "Missing Mass" (Adducts & Interference)

Q: I see peaks, but not at the expected m/z. Where is my molecule?

A: You are likely looking at Adducts or Dimers .

In mass spectrometry, energy must go somewhere. If the molecule doesn't ionize cleanly as


, it will grab whatever else is available—usually Sodium (

) or Potassium (

) from glassware or solvents.
  • The Symptom: You monitor m/z 269 (

    
    ) but see nothing.
    
  • The Reality: The signal is at m/z 291 (

    
    ) or m/z 307 (
    
    
    
    ). Sodium adducts are notoriously stable and difficult to fragment, making MS/MS quantification impossible.

Corrective Protocol:

  • Switch to LC-MS Grade Solvents: HPLC grade is not clean enough.

  • Add Ammonium Formate: In positive mode, adding 5-10mM Ammonium Formate can suppress sodium adducts by flooding the source with Ammonium (

    
    ), forcing the formation of 
    
    
    
    , which fragments more easily than sodium adducts.
  • Check for Dimers: In Negative mode, at high concentrations, flavonoids form dimers (

    
    ). Check m/z 535.
    

Phase 4: Instrumental Parameters (The Hardware)

Q: I have optimized the chemistry, but the signal is still weak. What parameters should I tune?

A: Focus on the Declustering Potential (DP) and Source Temperature .

Flavonoids are relatively fragile. If your declustering potential (or cone voltage) is too high, you might be fragmenting the molecule before it enters the quadrupole (In-Source Fragmentation).

  • Retro-Diels-Alder (RDA) Cleavage: High energy can break the C-ring of the flavonoid. You might be monitoring the parent, but the molecule has already split into smaller fragments [2].

  • Temperature: ESI requires heat to evaporate the solvent. However, 6-hydroxy-2'-methoxyflavone has a high boiling point but can degrade. Keep source temperature between 350°C - 450°C . Do not exceed 500°C.

Troubleshooting Workflow

TroubleshootingFlow Start Low Signal Step1 1. Check Adducts (Look for +23 Da) Start->Step1 Step2 2. Optimize Mobile Phase (Add NH4OAc or HCOOH) Step1->Step2 Step3 3. Check Solubility (Increase Organic Start) Step2->Step3 Step4 4. Lower Cone Voltage (Prevent In-Source Frag) Step3->Step4 Success Signal Restored Step4->Success

Figure 2: Step-by-step troubleshooting path for signal restoration.

References

  • Justesen, U. (2000). Negative electrospray ionization of flavonoids: A study of the ionization efficiency in relation to the mobile phase composition. Journal of Chromatography A, 902(2), 369-379. Link

  • Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. Link

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Link

Optimization

Minimizing off-target effects of 6-Hydroxy-2'-methoxyflavone in cell culture

Topic: Minimizing Off-Target Effects in Cell Culture Status: Operational | Lead Scientist: Dr. A. Vance[1][2][3] Introduction: The "Dirty" Drug Problem Welcome to the technical support hub for 6-Hydroxy-2'-methoxyflavone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects in Cell Culture

Status: Operational | Lead Scientist: Dr. A. Vance[1][2][3]

Introduction: The "Dirty" Drug Problem

Welcome to the technical support hub for 6-Hydroxy-2'-methoxyflavone (6-H-2'-MeO). You are likely using this compound to investigate GABA_A receptor modulation (specifically


 subtypes) for anxiolytic potential without sedation.[2]

The Challenge: Like many lipophilic flavonoids, 6-H-2'-MeO is a "promiscuous" molecule in vitro.[1][3] It is prone to three distinct classes of off-target artifacts:

  • Physical: Micro-precipitation (creating false "inhibition" data).[2]

  • Chemical: Auto-oxidation in culture media (generating cytotoxic H₂O₂).

  • Biological: Non-specific membrane perturbation (PAINS behavior).[2]

This guide provides the protocols to isolate specific receptor activity from these artifacts.

Module 1: Solubility & Physical Artifacts

Symptom: Inconsistent IC₅₀/EC₅₀ curves or "noisy" baseline data. Root Cause: 6-H-2'-MeO is highly lipophilic.[1][2][3] When a high-concentration DMSO stock hits aqueous media, it can form "colloidal aggregates."[1][2][3] These aggregates sequester proteins non-specifically, leading to false positives.[1][2][3]

Protocol 1: The "Intermediate Dilution" Method

Do not spike 100% DMSO stock directly into the cell well.[1][3]

Step-by-Step Workflow:

  • Master Stock: Dissolve 6-H-2'-MeO in 100% anhydrous DMSO to 10 mM .

  • Intermediate Step: Dilute the Master Stock 1:10 in PBS (pH 7.4) to create a 1 mM working solution (10% DMSO).

    • Critical Check: Vortex immediately. If the solution turns cloudy/milky, the compound has crashed.[1][2][3] You must lower the Master Stock concentration.[1]

  • Final Dosing: Add the Intermediate solution to your cell media.[1]

    • Target: Final DMSO concentration should be ≤ 0.1% .

Solubility Limit Table

Solvent System Max Solubility (Approx.) Risk Level Notes
100% DMSO > 20 mM Low Store at -20°C; protect from light.[1][2][3]
PBS (pH 7.4) < 10 µM High Immediate precipitation likely without carrier.[2]
Culture Media + 10% FBS ~50 µM Moderate Albumin (BSA/FBS) acts as a carrier but reduces free drug fraction.[2]

| Serum-Free Media | < 5 µM | Critical | High risk of aggregate formation.[1] |

Visualization: Solubilization Logic

SolubilityWorkflow cluster_0 Step 1: Stock cluster_1 Step 2: Intermediate cluster_2 Step 3: Final Stock 10mM Stock (100% DMSO) Inter 1mM Intermediate (10% DMSO / 90% PBS) Stock->Inter 1:10 Dilution Check Visual Check: Cloudy? Inter->Check Check->Stock Precipitate? Restart Lower Well Cell Well (0.1% DMSO Final) Check->Well Clear Solution

Caption: Step-wise dilution strategy to prevent "shock precipitation" of lipophilic flavonoids.

Module 2: Chemical Artifacts (ROS Generation)

Symptom: Cytotoxicity (cell death) that is not reversed by GABAA antagonists.[2] Root Cause: Flavonoids containing phenol groups can undergo auto-oxidation in DMEM/RPMI, generating Hydrogen Peroxide (H₂O₂) and quinones.[1][2][3] This kills cells via oxidative stress, not receptor modulation.[1][2][3]

Protocol 2: The Catalase Rescue Validation

To confirm if your observed effect is real or just peroxide poisoning:

  • Control Group: Cells + Media only.

  • Experimental Group: Cells + 6-H-2'-MeO (e.g., 30 µM).[1][2][3]

  • Rescue Group: Pre-incubate cells with Catalase (100 U/mL) or NAC (N-acetylcysteine, 1 mM) for 30 minutes before adding 6-H-2'-MeO.

Interpretation:

  • If Catalase abolishes the effect/toxicity: The effect was an artifact (H₂O₂).[1]

  • If Catalase has no effect : The effect is likely specific to the drug target.[1]

Module 3: Receptor Specificity (The Biological Check)

Symptom: "Off-target" effects often manifest as general sedation or toxicity rather than specific anxiolysis.[1][2] Root Cause: At high concentrations (>50 µM), 6-H-2'-MeO loses selectivity for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 subunits and may affect other channels or intercalate into the membrane.[3]
Protocol 3: The Flumazenil Blockade

Since 6-H-2'-MeO acts via the benzodiazepine site of the GABA_A receptor:

  • Establish Baseline: Treat cells with 6-H-2'-MeO and measure the output (e.g., Chloride influx or hyperpolarization).[1][2][3]

  • The Antagonist Test: Co-treat with Flumazenil (10 µM) , a specific GABA_A benzodiazepine-site antagonist.[1][2]

  • Data Logic:

    • Full Reversal: The effect is ON-TARGET (GABA_A mediated).[1][2]

    • No Reversal: The effect is OFF-TARGET (likely membrane disruption or other kinase inhibition).[1][2]

Visualization: Mechanism of Action vs. Artifacts

MechanismPathways cluster_specific Specific Pathway (Desired) cluster_offtarget Off-Target Pathways (Avoid) Compound 6-H-2'-MeO (Input) GABA GABA-A Receptor (alpha2/3) Compound->GABA < 30 µM ROS Auto-oxidation (H2O2 Generation) Compound->ROS Media Artifact Membrane Membrane Intercalation Compound->Membrane > 50 µM Anx Anxiolytic Effect (Hyperpolarization) GABA->Anx Tox Cytotoxicity / Apoptosis ROS->Tox Membrane->Tox Flum Flumazenil Flum->GABA BLOCKS Cat Catalase Cat->ROS SCAVENGES

Caption: Differentiating specific receptor modulation (green) from chemical/physical toxicity (red).[1][2][3]

Frequently Asked Questions (FAQ)

Q: My cells are dying after 24 hours even at 10 µM. Is this normal? A: No. 10 µM should be sub-toxic.[1] Check your media formulation. If you are using DMEM (high glucose) without pyruvate, the cells may be more sensitive to oxidative stress.[1][2][3] Action: Repeat Protocol 2 (Catalase Rescue). If toxicity persists, check for DMSO precipitation using microscopy (Protocol 1).[1][2][3]

Q: Can I use 6-H-2'-MeO in serum-free media? A: Proceed with extreme caution. Serum albumin (BSA/FBS) acts as a "buffer" for lipophilic flavonoids.[2] Without it, the "free fraction" of the drug spikes, leading to immediate membrane perturbation.[1][2][3] Action: If serum-free is required, lower the concentration by 5-10x compared to serum-containing conditions.

Q: Why does my dose-response curve look flat? A: You likely hit the solubility ceiling.[1] If the drug precipitates at 50 µM, adding 100 µM doesn't increase the dissolved concentration; it just adds more solid crystals.[1][2][3] Action: Do not exceed 50 µM in aqueous media.

References

  • Karim, N., et al. (2012).[1][2][3] "6-Hydroxy-2'-methoxyflavone: A novel anxiolytic with subtype selective activating and modulating actions at GABA_A receptors."[1][2][3] British Journal of Pharmacology.

  • Halliwell, B. (2008).[1][2][3] "Are polyphenols antioxidants or pro-oxidants? What do we learn from cell culture and in vivo studies?" Archives of Biochemistry and Biophysics.

  • Baell, J. B., & Holloway, G. A. (2010).[1][2][3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Sigma-Aldrich Technical Guide. "Troubleshooting Precipitates in Cell Culture."

Sources

Reference Data & Comparative Studies

Validation

6-Hydroxy-2'-methoxyflavone vs. 6-hydroxyflavone biological activity

This comparative guide provides an in-depth technical analysis of 6-Hydroxyflavone (6HF) versus its structural analog 6-Hydroxy-2'-methoxyflavone . This analysis focuses on their pharmacological profiles, specifically ta...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide provides an in-depth technical analysis of 6-Hydroxyflavone (6HF) versus its structural analog 6-Hydroxy-2'-methoxyflavone . This analysis focuses on their pharmacological profiles, specifically targeting GABA-A receptor modulation and Cytochrome P450 interactions, which are critical for drug development in anxiolytics and metabolic stability studies.[1]

Executive Summary
  • 6-Hydroxyflavone (6HF) is a potent, naturally occurring flavone that acts as a subtype-selective positive allosteric modulator (PAM) of the GABA-A receptor. It exhibits significant anxiolytic-like effects in vivo without the sedative side effects typical of benzodiazepines. It is also a notable non-competitive inhibitor of CYP2C9.

  • 6-Hydroxy-2'-methoxyflavone serves primarily as a critical structure-activity relationship (SAR) probe. Experimental data indicates that the introduction of the methoxy group at the 2'-position significantly reduces binding affinity for the benzodiazepine binding site compared to 6HF and 6,2'-dihydroxyflavone. This highlights the steric and electrostatic constraints of the receptor's binding pocket.

Verdict: For therapeutic development targeting anxiety with reduced sedation, 6-Hydroxyflavone is the superior lead candidate.[1] The 2'-methoxy analog demonstrates that bulkier substituents at the 2'-position are unfavorable for orthosteric benzodiazepine-site binding, though they may alter metabolic clearance profiles.

Chemical Structure & Physicochemical Properties

The core difference lies in the substitution on the B-ring phenyl group. This subtle modification dictates their distinct biological interactions.

Feature6-Hydroxyflavone (6HF)6-Hydroxy-2'-methoxyflavone
Molecular Formula C₁₅H₁₀O₃C₁₆H₁₂O₄
Molecular Weight 238.24 g/mol 268.26 g/mol
Substituents 6-OH (A-ring)6-OH (A-ring), 2'-OCH₃ (B-ring)
Lipophilicity (LogP) ~2.5 (Moderate)~2.9 (Higher)
H-Bond Donors 11
H-Bond Acceptors 34
Key Structural Role Planar backbone fits BZ-site cleft.2'-Methoxy induces steric twist/clash.[2]
Biological Activity: GABA-A Receptor Modulation[2][3][4][5][6][7]

The primary therapeutic target for these flavones is the high-affinity benzodiazepine (BZ) binding site on the GABA-A receptor.

Mechanism of Action
  • 6-Hydroxyflavone: Acts as a partial agonist at the BZ site.[3] It selectively potentiates GABA-induced chloride currents in receptors containing

    
     and 
    
    
    
    subunits
    (associated with anxiolysis) while showing lower efficacy at
    
    
    subunits (associated with sedation).[4]
  • 6-Hydroxy-2'-methoxyflavone: SAR studies reveal that substitution at the 2'-position is sensitive. While a 2'-hydroxyl group (6,2'-dihydroxyflavone) increases affinity via hydrogen bonding, a 2'-methoxy group causes a loss of affinity .[1] The bulky methyl group likely disrupts the optimal planar conformation required for the binding pocket or creates a steric clash with receptor residues (e.g., His101 in the

    
     subunit).
    
Signaling Pathway Visualization

The following diagram illustrates the differential modulation of the GABA-A receptor by these two compounds.

GABAA_Modulation cluster_Ligands Flavone Ligands Receptor GABA-A Receptor (Pentameric Cl- Channel) Effect_A Increased Cl- Influx (Anxiolysis > Sedation) Receptor->Effect_A Potentiation by 6HF Effect_B Minimal/No Modulation (Inactive at BZ site) Receptor->Effect_B Weak/No Effect by 2'-OMe GABA GABA (Neurotransmitter) GABA->Receptor Orthosteric Binding Compound_A 6-Hydroxyflavone (6HF) BindingSite Benzodiazepine Binding Site (Alpha/Gamma Interface) Compound_A->BindingSite High Affinity Binding (H-bond stabilized) Compound_B 6-Hydroxy-2'-methoxyflavone Compound_B->BindingSite Low Affinity/Steric Clash (Blocked by -OCH3) BindingSite->Receptor Allosteric Modulation

Caption: Differential allosteric modulation of the GABA-A receptor. 6HF binds effectively to potentiate chloride influx, while the 2'-methoxy derivative is hindered by steric bulk.[1]

Metabolic Stability & CYP Interaction

Flavones are extensively metabolized by Cytochrome P450 enzymes. Understanding their interaction is crucial for predicting drug-drug interactions (DDIs).

  • 6-Hydroxyflavone:

    • Inhibitor Type: Non-competitive inhibitor of CYP2C9 .

    • Binding Site: Binds to an allosteric site near Phe100 , distinct from the flurbiprofen substrate site.[1]

    • Implication: Potential for DDIs with CYP2C9 substrates (e.g., warfarin, phenytoin).[1]

  • 6-Hydroxy-2'-methoxyflavone:

    • Metabolic Fate: The methoxy group is often a site for O-demethylation by CYP enzymes (likely CYP1A2 or CYP2C9) to generate the dihydroxy metabolite (6,2'-dihydroxyflavone).

    • Stability: The 2'-methoxy group protects the B-ring from direct hydroxylation at that position but introduces a metabolic soft spot (demethylation).

Comparative Data Summary

The following table synthesizes data from radioligand binding assays and electrophysiological studies.

Parameter6-Hydroxyflavone6-Hydroxy-2'-methoxyflavoneBiological Implication
GABA-A Affinity (

)
Moderate (< 1

M)
Low / Inactive 6HF is the active anxiolytic; 2'-OMe reduces potency.
Subtype Selectivity

N/A6HF avoids sedation (

mediated).[5][4][3]
CYP2C9 Inhibition Non-competitive (

M)
Unknown/Variable6HF carries DDI risk; 2'-OMe may be a substrate.
In Vivo Effect Anxiolytic (EPM test)Weak/None6HF is behaviorally active.[5][4][3]
Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Radioligand Binding Assay (GABA-A Affinity)

Objective: Determine the binding affinity (


) of the compounds for the benzodiazepine site.[6]
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 20,000 x g for 20 min; wash pellet 3 times to remove endogenous GABA.

  • Incubation:

    • Prepare assay tubes containing:

      • Membrane suspension (200

        
        g protein).
        
      • Radioligand: [³H]-Flumazenil (1 nM final conc).

      • Test Compound: 6HF or 6-Hydroxy-2'-methoxyflavone (

        
         M to 
        
        
        
        M).
      • Non-specific binding control: Clonazepam (10

        
        M).
        
  • Equilibrium: Incubate at 4°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Two-Electrode Voltage Clamp (Functional Efficacy)

Objective: Assess the ability to potentiate GABA-induced currents.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio).[1]
  • Recording:

    • Place oocyte in recording chamber perfused with ND96 buffer.

    • Clamp voltage at -60 mV.

  • Application:

    • Apply GABA EC5 (concentration producing 5% max response) alone.

    • Co-apply GABA EC5 + Test Compound (10

      
      M).
      
  • Data Calculation:

    • 
      [1]
      
    • Expected Result: 6HF shows significant potentiation; 2'-methoxy analog shows minimal effect.

References
  • GABA(A) receptor subtype selectivity underlying anxiolytic effect of 6-hydroxyflavone.

    • Source: Biochemical Pharmacology (2010).[4]

    • Significance: Establishes 6HF as an selective modul
  • Structure-Dependent Activity of Natural GABA(A)

    • Source: Molecules (2018).[2][7]

    • Significance: Reviews SAR data indicating 2'-methoxylation leads to loss of affinity compared to 2'-hydroxyl
  • Mechanism of CYP2C9 inhibition by flavones and flavonols.

    • Source: Drug Metabolism and Disposition (2008).[8]

    • Significance: Identifies 6HF as a non-competitive inhibitor binding near Phe100.
  • Flavonoid modul

    • Source: British Journal of Pharmacology (2011).
    • Significance: Comprehensive review of flavone interactions with the benzodiazepine site.[6][9]

Sources

Comparative

Cross-validation of analytical methods for 6-Hydroxy-2'-methoxyflavone quantification

Methods: HPLC-UV/DAD vs. UHPLC-MS/MS Executive Summary This guide provides a technical cross-validation of analytical methods for 6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF), a bioactive flavonoid often identified as a me...

Author: BenchChem Technical Support Team. Date: February 2026

Methods: HPLC-UV/DAD vs. UHPLC-MS/MS

Executive Summary

This guide provides a technical cross-validation of analytical methods for 6-Hydroxy-2'-methoxyflavone (6-OH-2'-OMeF), a bioactive flavonoid often identified as a metabolite of 2'-methoxyflavone or a constituent of Dalbergia odorifera.

The selection of an analytical platform is dictated by the biological matrix and the required sensitivity. HPLC-UV is the validated standard for quality control (QC) in raw herbal materials (µg/mL range), offering robustness and cost-efficiency. UHPLC-MS/MS is the requisite standard for pharmacokinetic (PK) and metabolic stability studies (ng/mL range), where sensitivity and selectivity in complex biofluids are paramount.

Part 1: The Analytical Challenge

6-OH-2'-OMeF presents specific physicochemical challenges that dictate protocol design:

  • Lipophilicity: The methoxy group at the 2' position increases lipophilicity compared to poly-hydroxylated flavones, requiring higher organic ratios in mobile phases.

  • Ionization: The C6-hydroxyl group is weakly acidic. In Mass Spectrometry, this moiety drives the preference for Negative Electrospray Ionization (ESI-) , although the methoxy group can protonate in Positive mode (ESI+).

  • Isomeric Interference: In plant matrices (Dalbergia spp.), it co-elutes with structural isomers (e.g., 7-hydroxy-methoxyflavones). Chromatographic resolution is critical.

Part 2: Method A – HPLC-UV/DAD (Quality Control Standard)

Best For: Raw material standardization, formulation QC, and high-concentration solubility studies.

Principles of Operation

This method relies on the strong UV absorption of the flavonoid backbone (Band I ~320–350 nm; Band II ~250–270 nm). The protocol below is optimized for resolution from interfering polymethoxyflavones.

Experimental Protocol
  • Instrumentation: HPLC with Diode Array Detector (DAD).

  • Stationary Phase: C18 Column (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidification suppresses phenol ionization, sharpening peaks).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0–5 min: 20% B

    • 5–25 min: Linear ramp to 60% B

    • 25–30 min: Wash at 95% B

  • Detection: 340 nm (Primary), 260 nm (Secondary confirmation).

  • Flow Rate: 1.0 mL/min.[1]

Performance Metrics (Typical)
  • Linearity: 1.0 – 100 µg/mL (

    
    ).
    
  • LOD/LOQ: ~0.1 µg/mL (LOD) / 0.3 µg/mL (LOQ).

  • Precision (RSD): < 2.0% (Intra-day).

Part 3: Method B – UHPLC-MS/MS (Bioanalytical Gold Standard)

Best For: Plasma pharmacokinetics, metabolic stability (microsomal incubation), and trace analysis.

Principles of Operation

Utilizes Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method eliminates matrix interference by filtering for the specific precursor-to-product ion transition.

Experimental Protocol
  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S).

  • Stationary Phase: C18 Sub-2 µm column (e.g., ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[2][3]

    • Solvent B: Acetonitrile.[2][3]

  • Ionization Source: ESI Negative Mode (ESI-).

    • Rationale: The 6-OH group deprotonates readily to form

      
      . While ESI+ is possible (
      
      
      
      ), ESI- generally offers lower background noise in plasma matrices.
  • MRM Transitions (Optimization Required):

    • Precursor: 267.1

      
       (
      
      
      
      )
    • Quantifier Product: 252.1

      
       (Loss of methyl radical 
      
      
      
      ).
    • Qualifier Product: 239.0

      
       (Loss of CO).
      
    • Internal Standard: Chrysin or Deuterated 2'-methoxyflavone.

Performance Metrics (Typical)
  • Linearity: 1.0 – 1000 ng/mL.

  • LOD/LOQ: ~0.5 ng/mL (LOQ).

  • Matrix Effect: Must be evaluated (typically 85–115% recovery in plasma).

Part 4: Cross-Validation & Comparative Data

The following table summarizes the cross-validation parameters when applying both methods to a Dalbergia odorifera extract spiked with standard.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSVerdict
Sensitivity (LOQ) 0.3 µg/mL (300 ng/mL)0.5 ng/mLMS is ~600x more sensitive.
Selectivity Moderate (Relies on Rt)High (Relies on Mass + Rt)MS is superior in complex biofluids.
Linear Range High (

µg/mL)
Low (

ng/mL)
HPLC is better for raw extracts.
Cost per Sample LowHighHPLC is preferred unless sensitivity is required.
Throughput 20–30 min/sample5–8 min/sampleUHPLC-MS is faster.

Part 5: Workflow Visualization

Diagram 1: Method Selection Decision Matrix

This logic flow guides the researcher to the correct protocol based on sample origin.

MethodSelection Start Start: Select Sample Type SampleType What is the Matrix? Start->SampleType PlantExtract Plant Extract / Raw Material (High Conc. > 1 µg/mL) SampleType->PlantExtract QC / CMC BioFluid Plasma / Microsomes / Urine (Trace Conc. < 1 µg/mL) SampleType->BioFluid PK / ADME Interference Isomeric Interference? PlantExtract->Interference LCMS Method B: UHPLC-MS/MS (MRM Mode: 267 -> 252) BioFluid->LCMS High Sensitivity Req. HPLC Method A: HPLC-UV/DAD (Quantification @ 340 nm) Interference->HPLC No / Resolved Interference->LCMS Yes (Co-elution)

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on matrix complexity and sensitivity needs.

Diagram 2: Sample Preparation Workflow

The extraction protocol differs significantly between methods to prevent column fouling (HPLC) or ion suppression (MS).

SamplePrep RawPlant Raw Plant Material Extraction Ultrasonic Extraction (MeOH:Water 70:30) RawPlant->Extraction Plasma Plasma Sample PPT Protein Precipitation (Add cold ACN 1:3) Plasma->PPT Centrifuge Centrifugation (12,000 rpm, 10 min) Extraction->Centrifuge PPT->Centrifuge Filter Syringe Filter (0.45 µm PTFE) Centrifuge->Filter High Load Supernatant Supernatant Transfer Centrifuge->Supernatant Low Load InjectHPLC Inject to HPLC-UV (20 µL) Filter->InjectHPLC High Load InjectMS Inject to LC-MS/MS (2 µL) Supernatant->InjectMS Low Load

Caption: Comparative sample preparation workflows for Plant (Method A) vs. Plasma (Method B) matrices.

References

  • Liu, R., et al. (2020). Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Journal of Chromatographic Science.

  • Li, S., et al. (2010). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography.[4] Biomedical Chromatography.

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. (Context on metabolic stability and lipophilicity).

  • Breinholt, V., et al. (2002). Metabolism of 2'-methoxyflavone by rat liver microsomes and precision-cut liver slices. Xenobiotica. (Source of 6-OH metabolite identification).

Sources

Validation

Unveiling the Synergistic Potential of 6-Hydroxy-2'-methoxyflavone: A Comparative Guide for Drug Development Professionals

In the landscape of modern pharmacology, the quest for enhanced therapeutic efficacy and minimized toxicity has led researchers to the promising strategy of combination therapies. Natural compounds, with their diverse ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmacology, the quest for enhanced therapeutic efficacy and minimized toxicity has led researchers to the promising strategy of combination therapies. Natural compounds, with their diverse pharmacological profiles, present a rich reservoir for identifying agents that can work in concert with existing drugs. Among these, flavonoids have garnered significant attention. This guide focuses on 6-Hydroxy-2'-methoxyflavone, a member of the flavonoid family, and explores its potential synergistic effects with other compounds. While direct experimental evidence for the synergistic interactions of this specific flavone is emerging, this guide will provide a comprehensive overview based on the well-documented synergistic activities of structurally related hydroxyflavones and methoxyflavones. We will delve into the mechanistic rationale for these combinations, present comparative data from relevant studies, and provide detailed experimental protocols to empower researchers in this exciting field.

Introduction to 6-Hydroxy-2'-methoxyflavone: A Flavonoid of Interest

6-Hydroxy-2'-methoxyflavone belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The presence of both a hydroxyl (-OH) group at the 6-position and a methoxy (-OCH3) group at the 2'-position suggests a unique combination of physicochemical properties that could influence its biological activity. Hydroxylated and methoxylated flavonoids are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of these functional groups on the flavone scaffold can significantly impact their interaction with cellular targets and their potential for synergistic interactions.[3]

Synergistic Potential in Oncology: Enhancing Chemotherapeutic Efficacy

A primary area of investigation for flavonoid synergy is in cancer therapy. The combination of natural compounds with conventional chemotherapeutic agents like doxorubicin and cisplatin is a strategy aimed at overcoming drug resistance and reducing side effects.[4][5]

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its efficacy, however, is often limited by cardiotoxicity and the development of multidrug resistance.[6] Several studies have demonstrated that flavonoids can enhance the cytotoxic effects of doxorubicin against cancer cells.

Mechanistic Insights: The synergistic effect of flavonoids with doxorubicin often involves multiple mechanisms. These can include the inhibition of drug efflux pumps, modulation of signaling pathways involved in cell survival and apoptosis, and the generation of reactive oxygen species (ROS).[4][7][8] For instance, some compounds can impair DNA repair pathways, leading to an accumulation of DNA damage and increased cell death when combined with DNA-damaging agents like doxorubicin.[4]

Experimental Evidence from Related Compounds: A study on the combination of 1,3,6-trihydroxy-4,5,7-trichloroxanthone (a compound with hydroxyl groups) and doxorubicin in B-cell lymphoma cells demonstrated strong synergistic effects, with combination index (CI) values ranging from 0.057 to 0.285.[8] Another study investigating Hydroxyl safflower yellow B (HSYB) in combination with doxorubicin against breast cancer MCF-7 cells also reported a synergistic enhancement of efficacy.[7]

Comparative Data on Doxorubicin Combinations:

Compound/Drug CombinationCell LineKey FindingCombination Index (CI)Reference
1,3,6-trihydroxy-4,5,7-trichloroxanthone + DoxorubicinRaji (B-cell lymphoma)Strong to very strong synergistic effects0.057 - 0.285[8]
Hydroxyl safflower yellow B + DoxorubicinMCF-7 (breast cancer)Synergistically enhanced efficacy< 1[7]
Hydralazine + Disulfiram + DoxorubicinMCF-7 (breast cancer)Potentiated cytotoxicity of doxorubicin-[4]

Cisplatin is a platinum-based chemotherapy drug used to treat various cancers. Its use is associated with significant side effects, including nephrotoxicity and neurotoxicity.[9] Flavonoids have shown promise in both enhancing the anticancer activity of cisplatin and mitigating its toxic side effects.

Mechanistic Insights: The synergistic interaction between flavonoids and cisplatin can be attributed to several factors. Increased generation of reactive oxygen species (ROS) in cancer cells, inhibition of glutathione (GSH) which is involved in cisplatin resistance, and modulation of apoptosis-related pathways are some of the proposed mechanisms.[5][10]

Experimental Evidence from Related Compounds: A study on a nitrated[5][5][5]tricycle derivative (SK2) in combination with cisplatin for oral cancer cells showed synergistic antiproliferation. This effect was dependent on oxidative stress-associated responses.[10] While not a direct synergistic effect on anticancer activity, a study on the structurally similar 6-hydroxyflavone demonstrated a protective effect against cisplatin-induced testicular oxidative damage in rats.[11] This highlights another beneficial aspect of combining flavonoids with cisplatin – the potential to reduce its toxicity. Furthermore, 6-methoxyflavone has been shown to alleviate cisplatin-induced neuropathic pain in animal models.[12]

Comparative Data on Cisplatin Combinations:

Compound/Drug CombinationCell Line/ModelKey FindingReference
SK2 + CisplatinOral cancer cellsSynergistic and selective antiproliferation[10]
6-Hydroxyflavone + CisplatinRat modelProtective effect against testicular oxidative damage[11]
6-Methoxyflavone + CisplatinRat modelAlleviation of neuropathic allodynia and hypoalgesia[12]
Anti-inflammatory and Antioxidant Synergies

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Flavonoids are well-known for their anti-inflammatory and antioxidant properties.[2][13] The combination of different flavonoids or their use with other anti-inflammatory agents could lead to synergistic effects.

Mechanistic Insights: The anti-inflammatory actions of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB and MAPK.[14] Their antioxidant effects stem from their ability to scavenge free radicals and upregulate endogenous antioxidant defenses. The synergistic antioxidant and anti-inflammatory effects could arise from targeting different components of these complex pathways.

Experimental Evidence from Related Compounds: Studies on various methoxyflavones have demonstrated their potent anti-inflammatory and antioxidant activities.[14][15] For example, 6-Hydroxy-5,7-dimethoxy-flavone has been shown to inhibit the neutrophil respiratory burst, a key event in inflammation, by selectively inhibiting PDE4.[16] While direct studies on synergistic combinations of 6-Hydroxy-2'-methoxyflavone in this context are lacking, the diverse mechanisms of action of different flavonoids suggest a high potential for synergy.[3][17][18]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of 6-Hydroxy-2'-methoxyflavone with other compounds, standardized experimental protocols are essential.

This assay is fundamental for determining the inhibitory effect of single agents and their combinations on cell proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Hydroxy-2'-methoxyflavone, the other compound of interest, and their combinations for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 values (the concentration that inhibits 50% of cell growth) for each compound and the combination can be determined.

The Chou-Talalay method is a widely accepted method for quantifying synergism, additivity, or antagonism.

Methodology:

  • Based on the dose-effect curves generated from the MTT assay for each compound and their combination, the Combination Index (CI) is calculated using software like CompuSyn.

  • Interpretation:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

This method is used to quantify the induction of apoptosis by the compound combinations.

Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizing Synergistic Pathways and Workflows

Graphical representations are invaluable for understanding the complex interactions in synergistic effects.

Synergy_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_invivo In Vivo Validation MTT Cell Viability Assay (MTT) CI Combination Index (CI) Calculation MTT->CI Flow Apoptosis Assay (Flow Cytometry) Stats Statistical Analysis Flow->Stats WB Western Blot (Protein Expression) WB->Stats Xenograft Xenograft Tumor Model CI->Xenograft Stats->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for evaluating synergistic anticancer effects.

Anticancer_Synergy_Pathway cluster_cell Cancer Cell CompoundA 6-Hydroxy-2'-methoxyflavone ROS ↑ Reactive Oxygen Species (ROS) CompoundA->ROS Efflux_Pump ↓ Drug Efflux Pump Activity CompoundA->Efflux_Pump Survival_Pathway ↓ Pro-survival Pathways CompoundA->Survival_Pathway CompoundB Chemotherapeutic Agent (e.g., Doxorubicin) CompoundB->ROS DNA_Damage ↑ DNA Damage CompoundB->DNA_Damage ROS->DNA_Damage Apoptosis ↑ Apoptosis DNA_Damage->Apoptosis Efflux_Pump->Apoptosis Survival_Pathway->Apoptosis

Caption: Potential mechanisms of synergistic anticancer activity.

Conclusion and Future Directions

While the direct exploration of 6-Hydroxy-2'-methoxyflavone's synergistic effects is a field ripe for investigation, the existing body of research on structurally similar flavonoids provides a strong rationale for its potential in combination therapies. The evidence suggests that this compound could enhance the efficacy of conventional chemotherapeutics against cancer and may also offer protective effects against their toxic side effects. Furthermore, its inherent anti-inflammatory and antioxidant properties make it a candidate for synergistic combinations in treating a range of other diseases.

Future research should focus on conducting rigorous in vitro and in vivo studies to specifically evaluate the synergistic interactions of 6-Hydroxy-2'-methoxyflavone with various anticancer drugs and other therapeutic agents. Elucidating the precise molecular mechanisms underlying these potential synergies will be crucial for its translation into clinical applications. The experimental frameworks provided in this guide offer a robust starting point for researchers to embark on this exciting avenue of drug discovery and development.

References

  • Title: Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking Source: PubMed URL: [Link]

  • Title: Effect of 6-hydroxyflavone on cisplatin-induced testicular oxidative... Source: ResearchGate URL: [Link]

  • Title: Synergistic Effects of Some Methoxyflavones Extracted from Rhizome of Kaempferia parviflora Combined with Gentamicin against Carbapenem-Resistant Strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii Source: National Center for Biotechnology Information URL: [Link]

  • Title: Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synergistic Antiproliferation of Cisplatin and Nitrated[5][5][5]Tricycle Derivative (SK2) for a Combined Treatment of Oral Cancer Cells Source: National Center for Biotechnology Information URL: [Link]

  • Title: 6-Hydroxy-5,7-dimethoxy-flavone suppresses the neutrophil respiratory burst via selective PDE4 inhibition to ameliorate acute lung injury Source: PubMed URL: [Link]

  • Title: Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts Source: MDPI URL: [Link]

  • Title: Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts Source: National Center for Biotechnology Information URL: [Link]

  • Title: 6-Methoxyflavone and Donepezil Behavioral Plus Neurochemical Correlates in Reversing Chronic Ethanol and Withdrawal Induced Cognitive Impairment Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts Source: ResearchGate URL: [Link]

  • Title: Synergy and Other Interactions between Polymethoxyflavones from Citrus Byproducts Source: PubMed URL: [Link]

  • Title: Trihydroxyflavones with antioxidant and anti-inflammatory efficacy Source: PubMed URL: [Link]

  • Title: The flavonoid 6-methoxyflavone allays cisplatin-induced neuropathic allodynia and hypoalgesia Source: PubMed URL: [Link]

  • Title: (PDF) 3-Hydroxy-2 '-methoxy-6-methylflavone: A potent anxiolytic with a unique selectivity profile at GABA(A) receptor subtypes Source: ResearchGate URL: [Link]

  • Title: Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models Source: PubMed URL: [Link]

  • Title: Mitigation of doxorubicin-induced cardiotoxicity with an H2O2-Activated, H2S-Donating hybrid prodrug Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B Source: Semantic Scholar URL: [Link]

  • Title: Relationship: Inflammation and 7-Methoxyflavone Source: Caring Sunshine URL: [Link]

  • Title: Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin | Request PDF Source: ResearchGate URL: [Link]

Sources

Comparative

Validating the Neuroprotective Efficacy of 6-Hydroxy-2'-methoxyflavone: A Comparative Technical Guide

Topic: Validating the neuroprotective effects of 6-Hydroxy-2'-methoxyflavone in different models Content Type: Publish Comparison Guides Executive Summary 6-Hydroxy-2'-methoxyflavone (6-H-2-MeO) is an emerging bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the neuroprotective effects of 6-Hydroxy-2'-methoxyflavone in different models Content Type: Publish Comparison Guides

Executive Summary

6-Hydroxy-2'-methoxyflavone (6-H-2-MeO) is an emerging bioactive flavonoid, structurally distinct due to its specific B-ring methoxylation. While classic flavonoids like Quercetin exhibit potent antioxidant activity, their clinical utility is often limited by poor blood-brain barrier (BBB) permeability. 6-H-2-MeO, often isolated from Dalbergia species, presents a lipophilic profile that suggests enhanced CNS bioavailability.

This guide provides a rigorous validation framework for researchers to benchmark 6-H-2-MeO against Edaravone (the clinical standard for acute ischemic stroke) and Vehicle controls. It details specific in vitro (PC12) and in vivo (MCAO) protocols to quantify neuroprotection, supported by mechanistic insights into the Nrf2/HO-1 and GABAergic pathways.

Compound Profile & Comparative Positioning

To validate 6-H-2-MeO, it must be positioned against established neuroprotective agents. The following table contrasts the physicochemical and mechanistic attributes of the candidate against the clinical standard.

Table 1: Comparative Profile of Neuroprotective Agents
Feature6-Hydroxy-2'-methoxyflavone Edaravone (Standard) Quercetin (Dietary Control)
Class Methoxylated FlavonoidPyrazolone Free Radical ScavengerFlavonol
Primary Mechanism Dual Action: Nrf2/HO-1 activation & Potential GABA-A modulationDirect Free Radical Scavenging (ROS/OH•)Direct Antioxidant
BBB Permeability High (Predicted due to methoxy-lipophilicity)HighLow/Moderate (Rapid metabolism)
Target Application Ischemic Stroke, NeurodegenerationAcute Ischemic Stroke (ALS)General Dietary Supplement
Solubility DMSO, Ethanol (Low in water)Water/Saline (with solubilizers)DMSO
Key Advantage Potential for delayed therapeutic window (post-stroke)Proven clinical efficacyBroad availability
Mechanistic Validation: The "Why"

Expert Insight: Merely showing cell survival is insufficient. You must validate the mechanism to distinguish 6-H-2-MeO from generic antioxidants. The neuroprotective potency of methoxyflavones typically hinges on the Keap1-Nrf2 pathway .

Under oxidative stress, 6-H-2-MeO facilitates the dissociation of Nrf2 from Keap1, allowing nuclear translocation and the transcription of Antioxidant Response Element (ARE) genes like HMOX1 (Heme Oxygenase-1).

Diagram 1: Nrf2/HO-1 Signaling Pathway Activation

Nrf2_Pathway cluster_nucleus Nuclear Translocation ROS Oxidative Stress (ROS/H2O2) Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Triggers Compound 6-H-2-MeO (Candidate) Compound->Keap1_Nrf2 Inhibits Interaction Nrf2_Free Nrf2 Released Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Binding Nrf2_Free->ARE Translocation Nucleus Nucleus Proteins Neuroprotective Proteins (HO-1, NQO1, SOD) ARE->Proteins Transcription Survival Neuronal Survival (Apoptosis Inhibition) Proteins->Survival Reduces ROS

Caption: 6-H-2-MeO promotes Nrf2 release from Keap1, driving the expression of HO-1 and SOD to mitigate oxidative damage.

In Vitro Validation: PC12 Cell Model

Rationale: PC12 (pheochromocytoma) cells are the industry standard for screening neuroprotectants because they differentiate into neuron-like phenotypes upon NGF stimulation.

Protocol A: H₂O₂-Induced Oxidative Stress Assay

Objective: Determine if pretreatment with 6-H-2-MeO prevents ROS-mediated apoptosis.

  • Cell Culture: Maintain PC12 cells in DMEM + 10% Horse Serum + 5% FBS. Differentiate with NGF (50 ng/mL) for 48h prior to assay.

  • Seeding: Plate at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Drug Treatment (Critical Step):

    • Group 1 (Control): Vehicle only (0.1% DMSO).

    • Group 2 (Model): H₂O₂ (200 µM) for 24h.

    • Group 3 (Edaravone): 10 µM Edaravone + H₂O₂.

    • Group 4 (Candidate): 6-H-2-MeO (Concentration gradient: 1, 5, 10, 20 µM) + H₂O₂.

    • Note: Pre-incubate drugs for 2 hours before adding H₂O₂ to allow Nrf2 upregulation.

  • Readout: CCK-8 or MTT assay at 450/570 nm.

Table 2: Target Validation Data (In Vitro)

Representative data ranges for successful validation based on methoxyflavone benchmarks.

MetricModel (H₂O₂)Edaravone (10µM)6-H-2-MeO (10µM)Interpretation
Cell Viability ~40-50%~75-85%~70-80% Candidate should show dose-dependent recovery comparable to Edaravone.
LDH Release High (100%)Low (~40%)Low (~45%) Indicates membrane integrity preservation.
ROS Levels (DCFH-DA) HighReducedReduced Confirm antioxidant mechanism.
In Vivo Validation: MCAO Model (Ischemia/Reperfusion)

Rationale: The Middle Cerebral Artery Occlusion (MCAO) model mimics the pathophysiology of human ischemic stroke. It is the definitive "Go/No-Go" test for neuroprotectants.

Protocol B: Transient MCAO Workflow

Self-Validating System: You must use Laser Doppler Flowmetry (LDF) to confirm occlusion (>80% drop in cerebral blood flow) and reperfusion. Without LDF traces, the data is invalid.

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5%).

  • Occlusion: Insert a silicone-coated monofilament (6-0) into the internal carotid artery to block the MCA origin.

  • Duration: Occlude for 90 minutes, then withdraw filament (Reperfusion).

  • Dosing (Therapeutic Window):

    • Administer 6-H-2-MeO (10 mg/kg and 30 mg/kg, i.p.) 1 hour after occlusion (during ischemia) or immediately upon reperfusion .

    • Comparison: Edaravone (3 mg/kg, i.v.).

  • Endpoint: 24 hours post-reperfusion.

  • Staining: 2% TTC staining to visualize infarct (White = Dead, Red = Viable).

Diagram 2: In Vivo Experimental Workflow

MCAO_Workflow Start Rat/Mouse Acclimatization Surgery MCAO Surgery (90 min Occlusion) Start->Surgery Validation LDF Confirmation (>80% Drop) Surgery->Validation Dosing Drug Admin (i.p. / i.v.) Validation->Dosing Ischemic Phase Reperfusion Reperfusion (Filament Removal) Dosing->Reperfusion Analysis 24h Endpoint (TTC Staining / Behavior) Reperfusion->Analysis

Caption: Standardized MCAO workflow ensuring occlusion validation via LDF before drug administration.

Table 3: Target Validation Data (In Vivo)

Benchmarks for evaluating efficacy.

Outcome MeasureVehicle (Saline)Edaravone (3 mg/kg)6-H-2-MeO (30 mg/kg)
Infarct Volume (%) ~35-45%~20-25%Target: <25%
Neuroscore (0-4) 3.5 (Severe Deficit)1.5-2.0 (Mild)Target: <2.0
Brain Water Content High (Edema)ReducedReduced
Troubleshooting & Critical Quality Attributes

To ensure reproducibility (Trustworthiness), address these common failure points:

  • Solubility: 6-H-2-MeO is lipophilic. For in vivo delivery, use a vehicle of 5% DMSO + 5% Tween-80 + 90% Saline. Do not inject pure DMSO.

  • Batch Variance: Flavonoids from natural sources (Dalbergia) can vary in purity. Use HPLC-verified standards (>98% purity) for validation, not crude extracts.

  • Therapeutic Window: If 6-H-2-MeO fails at 1h post-occlusion, test pre-treatment (prophylactic) to distinguish between prevention and rescue capabilities.

References
  • Biosynth. (2024). 6-Hydroxy-2'-methoxyflavone: Product Profile and Biological Activity. Retrieved from

  • MedChemExpress. (2024). 6-Hydroxy-2'-methoxyflavone: Active Molecule for Neuroprotection Research. Retrieved from

  • Vahdati Hassani, F., et al. (2018). Neuroprotective effects of flavonoids: The role of Nrf2/HO-1 pathway. (Providing mechanistic grounding for flavonoid efficacy).
  • Comparison Benchmark:Studies on the structural analog 2'-methoxy-6-methylflavone in focal cerebral ischaemia. (Used as the structural efficacy benchmark for methoxyflavones).
Validation

A Comparative Guide to the Anticancer Properties of Mono- and Polymethoxyflavones

Introduction Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of pharmacological activities, including potent anticancer properties.[1] These compounds are known to modulate various signaling pathways involved in cancer progression, such as cell proliferation, apoptosis, and metastasis.[1] A particularly promising subclass of flavonoids is the methoxyflavones, which are characterized by the presence of one or more methoxy groups (-OCH3) on their basic flavone skeleton. The degree of methoxylation significantly influences their biological activity. This guide provides an in-depth comparison of the anticancer properties of mono-methoxyflavones (possessing a single methoxy group) and polymethoxyflavones (PMFs, with multiple methoxy groups), offering insights into their mechanisms of action, structure-activity relationships, and bioavailability, supported by experimental data and detailed protocols for their evaluation.

The Significance of Methoxylation: A Game Changer in Bioavailability and Efficacy

A primary limitation of many dietary flavonoids in a therapeutic context is their poor oral bioavailability due to extensive metabolism in the intestine and liver.[2] The addition of methoxy groups to the flavonoid structure dramatically alters their physicochemical properties, leading to:

  • Increased Lipophilicity: The methoxy groups render the flavone structure more lipophilic (fat-soluble) compared to their hydroxylated counterparts.[3] This enhanced lipophilicity facilitates easier passage across cellular membranes, a critical step for reaching intracellular targets.[4][5]

  • Enhanced Metabolic Stability: Hydroxyl groups on the flavonoid ring are susceptible to conjugation reactions (glucuronidation and sulfation) in the liver, leading to rapid excretion. Capping these hydroxyl groups with methylation prevents such extensive metabolism, thereby increasing their stability and circulation time in the body.[2]

  • Improved Oral Bioavailability: The combination of increased lipophilicity and metabolic stability results in significantly improved oral bioavailability for methoxyflavones.[2][5] This means that after oral administration, a larger proportion of the active compound can reach target tissues to exert its anticancer effects.[2] However, it's worth noting that even with these improvements, the oral bioavailability of some methoxyflavones can still be relatively low, in the range of 1-4%.[6][7]

Comparative Analysis of Anticancer Properties

Mechanisms of Action: A Tale of Two Flavonoids

Both mono- and polymethoxyflavones exert their anticancer effects through a variety of mechanisms, often targeting multiple cancer hallmarks. However, the extent and specificity of these actions can differ.

Polymethoxyflavones (PMFs):

PMFs, such as tangeretin and nobiletin found abundantly in citrus peels, are known to be potent anticancer agents.[3][8] Their multi-targeted action makes them particularly effective. Key mechanisms include:

  • Induction of Apoptosis (Programmed Cell Death): PMFs can trigger both intrinsic and extrinsic apoptotic pathways.[9] For instance, tangeretin has been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[9] It can also activate caspases, the key executioners of apoptosis.[9]

  • Cell Cycle Arrest: PMFs can halt the proliferation of cancer cells by arresting them at different phases of the cell cycle.[10] Tangeretin, for example, can cause G1 phase arrest in triple-negative breast cancer cells by inhibiting cyclin-dependent kinases (CDK2/CDK4) and inducing CDK inhibitors like p21 and p27.[11] In other cancer cells, it can induce G2/M phase arrest.[11][12]

  • Inhibition of Metastasis and Angiogenesis: PMFs can block the spread of cancer by inhibiting metastasis and the formation of new blood vessels (angiogenesis) that tumors need to grow.[8] They achieve this by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and vascular endothelial growth factor (VEGF).[11][13]

  • Modulation of Signaling Pathways: PMFs influence several key cancer-related signaling pathways. Tangeretin has been shown to activate the PTEN/AKT pathway, which is involved in suppressing tumor growth.[9][14]

Mono-methoxyflavones:

Mono-methoxyflavones also exhibit significant anticancer activity, although their mechanisms can be more targeted.

  • Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress: 6-methoxyflavone has been shown to induce apoptosis in HeLa cervical cancer cells through the PERK/EIF2α/ATF4/CHOP pathway, a key signaling cascade in the ER stress response.[15]

  • Enhancement of TRAIL-induced Apoptosis: Some methoxyflavones, such as 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), can sensitize TRAIL-resistant leukemia cells to apoptosis.[16] TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) is a promising anticancer agent that selectively induces apoptosis in cancer cells.[16]

  • Inhibition of Carcinogen Activation: Methoxyflavones like 5,7-DMF can diminish the bioactivation of carcinogens by affecting the transcription and activity of cytochrome P450 enzymes, such as CYP1A1/1B1.[2]

Below is a diagram illustrating the apoptotic pathway induced by 6-methoxyflavone.

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytoplasm 6_methoxyflavone 6-Methoxyflavone PERK p-PERK 6_methoxyflavone->PERK induces phosphorylation EIF2a p-EIF2α PERK->EIF2a phosphorylates ATF4 ATF4 EIF2a->ATF4 activates CHOP CHOP ATF4->CHOP upregulates Bax Bax CHOP->Bax upregulates Bcl2 Bcl-2 CHOP->Bcl2 downregulates CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by 6-methoxyflavone via ER stress.

Structure-Activity Relationship (SAR)

The anticancer potency of methoxyflavones is intricately linked to the number and position of methoxy groups on the flavone rings.[17]

  • Number of Methoxy Groups: Generally, an increase in the number of methoxy groups is associated with enhanced anticancer activity. Polymethoxyflavones often exhibit greater potency than their mono-methoxy counterparts.

  • Position of Methoxy Groups: The specific placement of methoxy groups is crucial. For instance, methoxylation on the A-ring appears to increase the intrinsic ability to inhibit cancer cell proliferation.[4][5]

  • Synergy with Hydroxyl Groups: The presence of hydroxyl groups alongside methoxy groups can modulate activity. A hydroxyl group at the C5 position, for example, can have varying effects depending on the cancer cell line, sometimes being unfavorable.[17] The interplay between the lipophilic methoxy groups and polar hydroxyl groups can influence ligand-protein binding and overall cytotoxicity.[18][19]

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected mono- and polymethoxyflavones against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

FlavoneTypeCancer Cell LineIC50 (µM)Reference(s)
6-MethoxyflavoneMono-methoxyflavoneHeLaNot specified[15]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Mono-methoxyflavoneVarious~25[17]
TangeretinPolymethoxyflavonePC-3 (Prostate)22.12[9]
DU145 (Prostate)46.60[9]
AGS (Gastric)~33.57[17]
5-DemethylnobiletinPolymethoxyflavonePC-3 (Prostate)>100[9]
DU145 (Prostate)>100[9]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of methoxyflavones.

General Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel compounds.

G Start Compound Synthesis/Isolation CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cytotoxicity Screening (MTT/MTS Assay) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis MTT->CellCycle Active Compounds WesternBlot Mechanism of Action (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot InVivo In Vivo Studies (Animal Models) WesternBlot->InVivo Confirmed Mechanism End Data Analysis & Conclusion InVivo->End

Caption: A general workflow for anticancer drug screening.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treatment: Treat the cells with various concentrations of the mono- or polymethoxyflavone (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Scientist's Note: The choice of cell density and incubation time is crucial and should be optimized for each cell line to ensure they are in the logarithmic growth phase during treatment.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nuclei red.

  • Protocol:

    • Cell Treatment: Treat cells with the methoxyflavone at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

  • Scientist's Note: It is critical to analyze the cells promptly after staining to avoid artifacts. Including both positive and negative controls is essential for proper gating and interpretation of the results.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes.

    • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence of PI.

    • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase.

  • Scientist's Note: Proper fixation is key to obtaining high-quality DNA histograms. Clumping of cells can be a problem and should be minimized by gentle pipetting and filtering if necessary.

Conclusion and Future Perspectives

The comparison between mono- and polymethoxyflavones reveals a fascinating interplay between chemical structure and anticancer activity. While both subclasses show significant promise, polymethoxyflavones often exhibit superior potency and broader mechanisms of action, likely stemming from their enhanced bioavailability and ability to modulate multiple signaling pathways simultaneously.[8][10] The increased lipophilicity and metabolic stability conferred by multiple methoxy groups are key advantages.[2][3]

However, mono-methoxyflavones should not be overlooked, as they can possess unique and highly specific mechanisms of action, such as the induction of ER stress-mediated apoptosis.[15] The structure-activity relationship is complex, and the ideal substitution pattern may be cancer-type specific.[17]

Future research should focus on:

  • Direct Comparative Studies: More head-to-head comparisons of mono- and polymethoxyflavones in a wide range of cancer models are needed.

  • Synergistic Combinations: Investigating the synergistic effects of methoxyflavones with conventional chemotherapy drugs could lead to more effective and less toxic cancer treatments.

  • Improving Bioavailability: Despite their advantages over hydroxylated flavonoids, the bioavailability of methoxyflavones can still be a limiting factor. The development of novel drug delivery systems, such as nanoparticles and emulsions, could further enhance their therapeutic potential.[11]

  • In Vivo Studies: More extensive in vivo studies in animal models are required to validate the promising in vitro findings and to assess the safety and efficacy of these compounds in a whole-organism context.

References

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  • Li, S., et al. (2014). Polymethoxyflavones exert beneficial effects through antigrowth, antiangiogenesis and cell cycle arrest commands or mediate signals to live or die by apoptosis. ResearchGate. [Link]

  • Li, S., et al. (2018). 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. National Institutes of Health. [Link]

  • Orlikova, B., et al. (2011). Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. ANTICANCER RESEARCH. [Link]

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  • Lv, X., et al. (2021). Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae 'Chachi' during Storage. MDPI. [Link]

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  • Chatuphonprasert, W., et al. (2013). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats. ResearchGate. [Link]

  • Ramos, S. (2008). Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. ResearchGate. [Link]

  • Al-zubaidy, S. A. A., et al. (2023). Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. MDPI. [Link]

  • Imaoka, T., et al. (2016). Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis. National Institutes of Health. [Link]

  • Singh, R., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PubMed Central. [Link]

  • Thangavel, C., et al. (2015). Amentoflavone inhibits experimental tumor metastasis through a regulatory mechanism involving MMP-1, MMP-9, Prolylhydroxylase, Lysyl oxidase, VEGF, ERK-1, ERK-2, STAT-1, NM23 and cytokines in lung tissues of C57BL/6 mice. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Hydroxy-2'-methoxyflavone

Executive Summary & Risk Context 6-Hydroxy-2'-methoxyflavone is a bioactive flavonoid widely utilized in drug discovery for its potential interactions with cytochrome P450 enzymes and anti-inflammatory pathways. While st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

6-Hydroxy-2'-methoxyflavone is a bioactive flavonoid widely utilized in drug discovery for its potential interactions with cytochrome P450 enzymes and anti-inflammatory pathways. While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), this classification often leads to a false sense of security.

The Hidden Risk: As a drug development professional, you must apply the Precautionary Principle . Flavonoids are designed to be biologically active. The primary danger is not acute toxicity from the solid powder, but enhanced dermal absorption when the compound is solubilized in organic vectors like Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO, specifically, acts as a permeation enhancer, potentially "dragging" the bioactive compound through standard nitrile gloves and into the bloodstream.

This guide moves beyond generic "wear gloves" advice to provide a state-dependent PPE protocol (Solid vs. Solvated).

Hazard Identification & Control Banding

Hazard CategoryGHS ClassificationOperational Implication
Inhalation H335 (Respiratory Irritant)Fine powder form is easily aerosolized during weighing. High risk of mucous membrane irritation.[1]
Skin Contact H315 (Skin Irritant)Solid: Local irritation. Solvated (DMSO): Systemic absorption risk.
Eye Contact H319 (Eye Irritant)Micro-abrasion from dust; chemical burn from concentrated solutions.
Reactivity StableLight-sensitive (degradation products may have unknown toxicity).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for research environments handling >5mg of substance.

A. Respiratory Protection[1][2][3][4]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): A NIOSH-approved N95 particulate respirator is the minimum requirement for weighing solids. For spill cleanup outside a hood, a half-face respirator with P100/Organic Vapor cartridges is required.

B. Dermal Protection (The "Two-State" Protocol)

Scientific integrity demands we adjust PPE based on the solvent vector.

Experimental StateGlove MaterialThicknessBreakthrough TimeCritical Logic
Dry Solid Handling Nitrile (Standard)4–5 mil>480 min (Solid)Nitrile provides excellent abrasion resistance against dry powders.
Solvated (Ethanol) Nitrile (Standard)4–5 mil>240 minEthanol does not degrade nitrile rapidly; standard lab gloves are sufficient.
Solvated (DMSO) Double Gloving Inner: 4 mil NitrileOuter: 5+ mil Nitrile<15 min (Single layer)WARNING: DMSO permeates standard nitrile in minutes. Double gloving creates a sacrificial outer layer. Change outer glove immediately upon splash.
C. Ocular Protection[2][4][5][6]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindicated: Standard safety glasses with side shields are insufficient for handling fine powders or pressurized liquids (e.g., HPLC injection), as dust/aerosols can bypass the side gaps.

Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

Static electricity is the enemy of flavonoid recovery and safety.

  • Engineering Setup: Verify fume hood flow. Place an anti-static gun or ionizer inside the hood to neutralize charge on the spatula and weighing boat.

  • Donning: Put on lab coat, goggles, and single nitrile gloves.

  • Transfer: Open the vial only inside the hood. Use a micro-spatula.

  • Decontamination: Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood to ensure no invisible dust tracks out.

Phase 2: Solubilization (Liquid State)

This is the highest risk phase.

  • Solvent Selection: If using DMSO, don a second pair of nitrile gloves (different color preferred to spot tears).

  • Addition: Add solvent slowly down the side of the vial to minimize aerosol displacement.

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Inspection: Check gloves. If the outer glove looks glossy or wet, peel it off immediately, dispose of it in the hood waste container, and re-glove.

Phase 3: Disposal & Waste Stream[7]
  • Solids: Dispose of contaminated weighing boats and wipes in "Hazardous Solid Waste."

  • Liquids: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated"). Label clearly: Contains 6-Hydroxy-2'-methoxyflavone (Irritant).

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Stop & Assess" points that prevent exposure.

G cluster_legend Legend Start Start: Handling 6-Hydroxy-2'-methoxyflavone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solvated (Liquid) StateCheck->Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck N95 REQ: N95 Respirator + Goggles HoodCheck->N95 No HoodUse Use Fume Hood + Single Nitrile Gloves HoodCheck->HoodUse Yes Static Neutralize Static (Ionizer) N95->Static HoodUse->Static Disposal Dispose: Segregated Chemical Waste Static->Disposal SolventCheck Solvent Type? Liquid->SolventCheck Ethanol Ethanol / Methanol SolventCheck->Ethanol DMSO DMSO / DMF SolventCheck->DMSO SingleGlove Standard Nitrile Gloves Ethanol->SingleGlove DoubleGlove CRITICAL: Double Nitrile Gloves (Sacrificial Outer Layer) DMSO->DoubleGlove SingleGlove->Disposal DoubleGlove->Disposal L1 Critical Hazard Point L2 Safe Protocol

Figure 1: Operational decision tree for PPE selection based on physical state and solvent vector. Note the critical divergence for DMSO handling.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 6-Hydroxyflavone (Analogous Structure Hazard Data). Retrieved from

  • Cayman Chemical. (2022). Safety Data Sheet: Flavonoid Compounds (General Handling). Retrieved from

  • Ansell Healthcare. (2022). Permeation & Degradation Database: DMSO & Nitrile Compatibility. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Hydroxy-2'-methoxyflavone. National Library of Medicine. Retrieved from

  • University of California, Berkeley. (2020). Standard Operating Procedure: Safe Handling of Potent Compounds. EH&S Guidelines. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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